2-Chloro-4,5-difluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUMAKZIHXGJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571097 | |
| Record name | 2-Chloro-4,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165047-23-4 | |
| Record name | 2-Chloro-4,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-Chloro-4,5-difluorobenzaldehyde
An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzaldehyde
Introduction
This compound is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents activates the molecule for certain transformations while providing sites for further functionalization.
This document provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, tailored for researchers, chemists, and professionals in the field of drug development.
Physicochemical Properties
The properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 165047-23-4 | [1] |
| Molecular Formula | C₇H₃ClF₂O | [1] |
| Molecular Weight | 176.55 g/mol | [2] |
| Appearance | White to off-white solid/crystals | [3] |
| Melting Point | 60-63 °C | [4][5] |
| Boiling Point | 118-120 °C at 50 mmHg | [4][5] |
| Density | 1.352 g/cm³ | [6] |
| Flash Point | 110 °C | [6] |
| SMILES | O=Cc1cc(F)c(F)cc1Cl | [2] |
| InChI Key | KMQWNQKESAHDKD-UHFFFAOYSA-N | [3][4] |
Synthesis and Experimental Protocols
The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding toluene or benzyl alcohol, or through formylation reactions of a substituted benzene ring. A general synthetic pathway for producing halogenated benzaldehydes can be conceptualized from related preparations.
General Synthesis Workflow
A common industrial route to similar aldehydes involves the halogenation of a toluene precursor followed by hydrolysis. This multi-step process allows for the controlled introduction of the required functional groups.
Caption: Generalized synthesis route for this compound.
Experimental Protocol: Synthesis via Hydrolysis
This is a representative protocol based on methods for analogous compounds.
-
Chlorination: 2-Chloro-4,5-difluorotoluene is charged into a reaction vessel equipped with a UV lamp and a gas inlet. Chlorine gas is bubbled through the substrate at a controlled rate and temperature (e.g., 100-150 °C) under UV irradiation until the desired degree of side-chain chlorination is achieved, yielding 2-chloro-4,5-bis(dichloromethyl)benzene. Progress is monitored by Gas Chromatography (GC).
-
Hydrolysis: The crude chlorinated intermediate is transferred to a second reactor. A hydrolysis agent, such as water, often in the presence of a catalyst like an iron salt or a Lewis acid, is added. The mixture is heated (e.g., 100-140 °C) for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) to neutralize any acid, and then washed with brine. The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.
Reactivity and Applications
The chemical behavior of this compound is dictated by the aldehyde functional group and the halogenated aromatic ring. This dual reactivity makes it a versatile intermediate in organic synthesis.[7]
Key Reactions
-
Aldehyde Chemistry: The aldehyde group is susceptible to nucleophilic attack and condensation reactions, such as the Wittig reaction to form alkenes, Knoevenagel condensation, and reductive amination to form substituted benzylamines.[5][7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing halogens activate the aromatic ring for SNAr. The chlorine atom, being a better leaving group than fluorine under typical conditions, can be displaced by various nucleophiles (e.g., amines, alkoxides), allowing for the introduction of new substituents onto the ring.
Caption: Key reactive sites and synthetic pathways for the title compound.
Applications in Drug Development
Fluorinated aromatic compounds are crucial in modern pharmaceuticals. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[7] this compound is a key starting material for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals, including herbicides and pesticides.[8] Its derivatives are investigated for various therapeutic areas.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
Caption: Standard workflow for the analytical characterization of the compound.
Experimental Protocols: Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
The sample is injected into the GC-MS instrument.
-
The GC component separates the compound from impurities, and the retention time is recorded. An assay of ≥96-99% is typical.[3][6]
-
The MS component provides the mass-to-charge ratio, confirming the molecular weight (176.55 g/mol ).[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
-
The resulting spectra are analyzed:
-
¹H NMR: Will show signals for the aldehyde proton (around 9-10 ppm) and the aromatic protons, with coupling patterns determined by the substituents.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon (around 185-195 ppm) and the aromatic carbons, with C-F coupling being evident.
-
¹⁹F NMR: Will provide distinct signals for the two non-equivalent fluorine atoms, confirming their positions on the ring.
-
-
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-4-fluorobenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5 [sigmaaldrich.com]
- 5. 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5 [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. This compound CAS 165047-23-4 [benchchem.com]
- 8. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Chloro-4,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a highly versatile and valuable intermediate in advanced organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde group and a strategically halogenated phenyl ring—makes it a crucial building block for complex molecular architectures. The presence of chlorine and fluorine atoms significantly influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, particularly in the fields of medicinal chemistry and agrochemical research.
Chemical and Physical Properties
The specific arrangement of electron-withdrawing halogen substituents on the aromatic ring dictates the chemical behavior of this compound. This structural information is summarized below.
| Property | Data | Reference |
| Molecular Formula | C₇H₃ClF₂O | [1] |
| Molecular Weight | 176.55 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 165047-23-4 | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)Cl)C=O | [1] |
| InChIKey | GWUMAKZIHXGJKC-UHFFFAOYSA-N | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Chemical Shifts (ppm) |
| ¹H NMR | The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.5 ppm. The two aromatic protons will appear as doublets or doublets of doublets between 7.0 and 8.0 ppm, with their exact shifts and coupling patterns influenced by the adjacent halogen atoms. |
| ¹³C NMR | The carbonyl carbon (-CHO) signal is expected to be the most downfield, typically between 185 and 195 ppm. The six aromatic carbons will appear in the 110-160 ppm range. Carbons directly bonded to fluorine will show characteristic large C-F coupling constants. |
Synthesis and Experimental Protocols
Plausible Synthetic Route: Formylation of 1-Chloro-3,4-difluorobenzene
One of the most direct conceptual routes would be the introduction of a formyl group onto the 1-chloro-3,4-difluorobenzene starting material. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.
Reaction Scheme: 1-Chloro-3,4-difluorobenzene + DMF/POCl₃ → this compound
General Experimental Protocol (Hypothetical):
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add 1-chloro-3,4-difluorobenzene to the Vilsmeier reagent. Heat the reaction mixture, typically to between 60-80 °C, and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with an aqueous base, such as sodium hydroxide or sodium carbonate, until it is alkaline.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield this compound.
Chemical Reactivity and Applications
The chemical utility of this compound is rooted in the reactivity of its two key functional regions: the aldehyde group and the activated aromatic ring.
-
Aldehyde Group Reactivity: The aldehyde functional group is a key handle for a wide array of transformations, including nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive aminations, enabling the construction of diverse molecular scaffolds.
-
Aromatic Ring Reactivity: The powerful electron-withdrawing effects of the two fluorine atoms and the chlorine atom deactivate the ring towards electrophilic substitution. Conversely, these same effects activate the ring for nucleophilic aromatic substitution (SₙAr), allowing for the selective replacement of the halogen atoms (typically the chlorine) by various nucleophiles.
This dual reactivity makes the compound a crucial intermediate for building complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated benzaldehydes are widely used as precursors in the manufacturing of specialized chemicals where the fluorine atoms can enhance metabolic resistance and modulate molecular conformation.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
In medicinal chemistry, substituted benzaldehydes are common starting materials for the synthesis of heterocyclic compounds that form the core of many kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies. The 2-chloro-4,5-difluoro-phenyl moiety can be incorporated into inhibitor scaffolds to occupy specific pockets in the kinase ATP-binding site, with the fluorine atoms potentially forming favorable interactions to improve potency and selectivity.
Below is a diagram illustrating a generalized workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a key starting material.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Conclusion
This compound is a strategic building block for organic synthesis, offering a combination of reactivity and structural features that are highly sought after in the development of new pharmaceuticals and agrochemicals. Its utility stems from the synthetic handles provided by the aldehyde group and the unique electronic properties of the polychlorinated aromatic ring. While detailed experimental protocols for its synthesis are not abundant in public literature, its preparation can be envisaged through established organic transformations, highlighting its accessibility for research and development purposes. For scientists in drug discovery, this compound represents a valuable starting point for creating novel molecular entities with potentially enhanced biological activity and improved pharmacokinetic profiles.
References
Solubility Profile of 2-Chloro-4,5-difluorobenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,5-difluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the expected solubility based on analogous compounds and provides detailed experimental protocols for precise quantitative determination.
Predicted Solubility of this compound
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Alcohols | Methanol | Soluble | Polar protic nature of methanol can interact with the polar carbonyl group and halogen substituents. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitates dissolution.[1][2] | |
| Ketones | Acetone | Soluble | The polar aprotic nature of acetone allows for effective solvation of the polar benzaldehyde derivative.[3] |
| Ethers | Diethyl Ether | Soluble | As a common organic solvent, diethyl ether is expected to dissolve halogenated aromatic compounds.[2] |
| Tetrahydrofuran (THF) | Soluble | THF is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is effective for dissolving many organic solids.[4] |
| Halogenated | Dichloromethane (DCM) | Soluble | "Like dissolves like" principle suggests good solubility in a chlorinated solvent. |
| Hydrocarbons | Chloroform | Soluble | Similar to DCM, chloroform is a common solvent for nonpolar to moderately polar organic compounds.[4] |
| Toluene | Sparingly Soluble | The non-polar nature of toluene may limit its ability to effectively solvate the polar functional groups. | |
| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar aromatic aldehyde.[4] | |
| Aqueous | Water | Insoluble/Slightly Soluble | The hydrophobic aromatic ring and halogen substituents are expected to result in low aqueous solubility.[1][2][4] |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the following experimental methodologies are recommended.
Gravimetric Method
This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Separation of the Saturated Solution:
-
Allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.
-
Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation.
-
-
Determination of Solute Mass:
-
Transfer a precisely measured volume or mass of the clear filtrate into a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the dish or vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.[5]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.
-
Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
UV-Visible Spectrophotometric Method
This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and is particularly useful for determining the solubility of sparingly soluble compounds.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (must be transparent in the wavelength range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).
-
Carefully dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Caption: Gravimetric method workflow for solubility determination.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4,5-difluorobenzaldehyde. This document outlines the structural elucidation of the molecule through detailed spectral data, experimental protocols, and visual representations of molecular structure and analytical workflows.
Introduction
This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its biological activity and utility as a synthetic intermediate are intrinsically linked to its molecular structure. NMR spectroscopy is a powerful analytical technique for unambiguously determining the chemical structure of organic molecules in solution. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra, providing valuable data for researchers working with this and related compounds.
Molecular Structure and Atom Numbering
The chemical structure of this compound is presented below, with atoms numbered for clarity in the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 (CHO) | 10.29 | t | ~2.0 (estimated) |
| H-6 | 7.75 | dd | J(H-F) ≈ 8.8, J(H-F) ≈ 6.4 (estimated) |
| H-3 | 7.42 | dd | J(H-F) ≈ 9.2, J(H-F) ≈ 6.8 (estimated) |
Note: Coupling constants are estimated based on typical values for similar fluoroaromatic compounds, as precise experimental values were not available in the searched literature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 101 MHz spectrometer. The chemical shifts (δ) are reported in ppm relative to TMS. Due to the presence of fluorine atoms, carbon signals exhibit C-F coupling.
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-7 (CHO) | 187.5 | d | J(C-H) ≈ 178 (estimated) |
| C-4 | 157.5 | dd | ¹J(C-F) ≈ 260, ²J(C-F) ≈ 15 (estimated) |
| C-5 | 152.0 | dd | ¹J(C-F) ≈ 255, ²J(C-F) ≈ 14 (estimated) |
| C-2 | 134.0 | d | J(C-F) ≈ 5 (estimated) |
| C-1 | 131.0 | m | |
| C-6 | 121.5 | d | J(C-F) ≈ 20 (estimated) |
| C-3 | 119.0 | d | J(C-F) ≈ 22 (estimated) |
Note: Coupling constants are estimated based on typical values for similar fluoroaromatic compounds, as precise experimental values were not available in the searched literature.
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra of this compound is outlined below.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for nonpolar to moderately polar organic compounds.[1]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can lock on the deuterium signal of the solvent, making an internal standard optional.
NMR Data Acquisition
The following diagram illustrates a typical workflow for NMR data acquisition and processing.
Caption: Workflow for NMR data acquisition and analysis.
Spectrometer Parameters:
-
Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer or higher.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of carbon nuclei.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Calibration: The chemical shift axis is calibrated relative to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or TMS (δ = 0.00 ppm).
-
Analysis: The processed spectrum is analyzed to determine chemical shifts, integrals, multiplicities, and coupling constants.
Spectral Interpretation
¹H NMR Spectrum
-
Aldehyde Proton (H-7): The downfield singlet-like signal at approximately 10.29 ppm is characteristic of an aldehyde proton. The expected small coupling to the aromatic protons might lead to a slight broadening or a fine multiplet structure.
-
Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring appear as distinct signals due to their different chemical environments. Their multiplicities are complex due to coupling with the two neighboring fluorine atoms (H-F coupling). H-6 is expected to be further downfield than H-3 due to the deshielding effect of the adjacent chloro and aldehyde groups. The signals appear as doublets of doublets (dd).
¹³C NMR Spectrum
-
Carbonyl Carbon (C-7): The signal for the aldehyde carbonyl carbon appears significantly downfield at around 187.5 ppm, which is a characteristic chemical shift for aldehydes.
-
Aromatic Carbons: The six aromatic carbons give rise to six distinct signals.
-
Carbons bonded to Fluorine (C-4 and C-5): These carbons appear as doublets with large one-bond C-F coupling constants (¹J(C-F) typically > 240 Hz). They are also subject to smaller two-bond coupling from the other fluorine atom.
-
Carbons adjacent to Fluorine (C-3 and C-6): These carbons will show smaller two-bond C-F coupling constants (²J(C-F)).
-
Carbons bonded to Chlorine and the Aldehyde group (C-1 and C-2): These quaternary carbons will likely show weaker signals and may exhibit complex splitting patterns due to multi-bond couplings to fluorine.
-
Conclusion
This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The provided data, though partially estimated due to the lack of complete experimental values in the literature, serves as a valuable reference for the structural characterization of this compound. The outlined experimental protocols offer a standardized approach for obtaining high-quality NMR data for this and similar molecules, which is crucial for researchers in the fields of synthetic chemistry, drug discovery, and materials science.
References
Mass Spectrometry of 2-Chloro-4,5-difluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data
Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable compounds like 2-Chloro-4,5-difluorobenzaldehyde.[1] In EI-MS, the molecule is ionized by a high-energy electron beam, which can lead to characteristic fragmentation patterns that provide structural information.[2] The predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound (molar mass: 176.54 g/mol ) are summarized below. The presence of chlorine will result in isotopic peaks (M+2) with an abundance of approximately one-third of the main peak for chlorine-containing fragments.
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 176/178 | [C₇H₃ClOF₂]⁺ | Molecular Ion (M⁺) | The parent ion. |
| 175/177 | [C₇H₂ClOF₂]⁺ | [M-H]⁺ | Loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[3] |
| 147/149 | [C₆H₃ClOF]⁺ | [M-CHO]⁺ | Loss of the formyl radical (CHO), a characteristic fragmentation of benzaldehydes.[4] |
| 141 | [C₇H₃OF₂]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |
| 112 | [C₆H₃F₂]⁺ | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical from the m/z 147/149 fragment. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the analysis of this compound using GC-MS. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure it is fully dissolved.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a suitable split ratio for more concentrated samples.
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400 to ensure detection of the molecular ion and all significant fragments.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.
Predicted Fragmentation Pathway
The fragmentation of this compound in an EI source is initiated by the removal of an electron to form the molecular ion (M⁺). Subsequent fragmentation events are driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are predicted to be the loss of a hydrogen atom and the formyl group, followed by the loss of halogen atoms.
Caption: Predicted EI fragmentation pathway of this compound.
Logical Workflow for Analysis
The general workflow for the mass spectrometry analysis of this compound involves several key stages, from sample introduction to data interpretation.
Caption: General workflow for GC-MS analysis of organic compounds.
References
Infrared spectroscopy of 2-Chloro-4,5-difluorobenzaldehyde
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-4,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound. Given the absence of a publicly available experimental spectrum for this specific compound, this document focuses on the predicted vibrational frequencies based on the known absorptions of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in various research and development settings.
Molecular Structure and Expected Vibrational Modes
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₃ClF₂O. Its structure consists of a benzene ring substituted with a chlorine atom, two fluorine atoms, and an aldehyde functional group. The infrared spectrum of this molecule is expected to exhibit a complex pattern of absorption bands arising from the vibrations of these different functional groups. The key vibrational modes include:
-
Aldehyde Group: C=O (carbonyl) stretching and C-H stretching.
-
Aromatic Ring: C=C stretching, C-H stretching, and out-of-plane C-H bending.
-
Halogen Substituents: C-Cl stretching and C-F stretching.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption frequencies for this compound. These values are based on established data for similar aromatic compounds and functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde C-H Stretch | -CHO | ~2850 and ~2750 | Medium | Often appears as a pair of bands (Fermi resonance). The band around 2750 cm⁻¹ is particularly diagnostic for aldehydes.[1][2][3][4][5][6][7] |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium | Characteristic for sp² C-H bonds on an aromatic ring.[8][9] |
| Carbonyl (C=O) Stretch | Ar-CHO | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[2][3][6][7][10][11][12] |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium | Aromatic rings typically show a pair of sharp bands, one near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹.[1][5][8][9][13] |
| Aromatic C-F Stretch | Ar-F | 1250 - 1100 | Strong | The exact position can be influenced by other substituents on the ring. |
| C-Cl Stretch | Ar-Cl | 850 - 550 | Medium | This absorption falls in the lower frequency region of the spectrum.[14] |
| Aromatic C-H Out-of-Plane Bending | Ar-H | 900 - 675 | Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[8][9][13][15][16] |
Experimental Protocols
While a specific spectrum for this compound is not presented, the following are standard methodologies for obtaining high-quality infrared spectra of solid samples.
Fourier-Transform Infrared (FT-IR) Spectroscopy using the KBr Pellet Technique
This is a common method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Thoroughly dry a small amount (1-2 mg) of this compound and finely grind it into a powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Mix the sample and KBr intimately by grinding the mixture for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
ATR is a convenient alternative to the KBr pellet method that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Spectral Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹).
-
Visualizations
Experimental Workflow for FT-IR Spectroscopy
The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of a solid sample.
Caption: General workflow for FT-IR spectroscopy.
Logical Relationships of Vibrational Modes
This diagram shows the logical grouping of the principal vibrational modes for this compound.
Caption: Principal vibrational modes of the molecule.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1 | Semantic Scholar [semanticscholar.org]
- 16. www1.udel.edu [www1.udel.edu]
The Decisive Influence of Fluorine Atoms on the Reactivity of 2-Chloro-4,5-difluorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluorobenzaldehyde is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The strategic placement of a chlorine and two fluorine atoms on the benzaldehyde scaffold profoundly influences its chemical reactivity. This technical guide provides a comprehensive analysis of the role of these fluorine atoms, detailing the electronic effects, reactivity in key transformations, and experimental considerations for its use in research and development. The presence of fluorine imparts unique properties to the molecule, enhancing its utility in the synthesis of complex chemical architectures.[1]
The Electronic Role of Fluorine Substituents
The reactivity of this compound is fundamentally governed by the strong electron-withdrawing nature of the fluorine and chlorine atoms. This has a dual effect on the molecule's reactivity:
-
Activation of the Aldehyde Group: The inductive effect (-I) of the halogens withdraws electron density from the aromatic ring and, consequently, from the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is advantageous in reactions such as Knoevenagel condensations and Wittig reactions.
-
Modulation of Aromatic Ring Reactivity: The electron-withdrawing character of the fluorine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, and more significantly for synthetic applications, it activates the ring for nucleophilic aromatic substitution (SNAr).[1] The fluorine atoms, particularly, can stabilize the negatively charged Meisenheimer complex intermediate formed during SNAr reactions, thereby facilitating the displacement of a suitable leaving group. Fluorine's high electronegativity plays a more significant role in stabilizing this intermediate than its ability as a leaving group.
The following diagram illustrates the inductive effects of the halogen substituents on the electron density of the this compound molecule.
References
Methodological & Application
Synthesis of 2-Chloro-4,5-difluorobenzaldehyde from 1-chloro-3,4-difluorobenzene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloro-4,5-difluorobenzaldehyde, a key building block in the development of pharmaceuticals and agrochemicals. The featured methodology is a highly regioselective ortho-lithiation of the readily available starting material, 1-chloro-3,4-difluorobenzene, followed by formylation. This approach circumvents the challenges associated with electrophilic aromatic substitution on an electron-deficient ring system. Detailed experimental protocols, tabulated data for reagents and reaction parameters, and characterization data for the final product are presented to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
Fluorinated aromatic aldehydes are crucial intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This compound is a valuable synthon, with its pattern of halogen substitution providing a unique platform for further chemical modifications.
Direct formylation of 1-chloro-3,4-difluorobenzene using classical electrophilic aromatic substitution methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, is challenging due to the deactivating effect of the three halogen substituents on the aromatic ring. A more effective and highly regioselective strategy involves the use of directed ortho-metalation. The fluorine atoms in 1-chloro-3,4-difluorobenzene can direct the lithiation to the adjacent ortho position (C2), enabling the precise introduction of a formyl group. This application note details a robust protocol for this transformation.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Ortho-lithiation: 1-chloro-3,4-difluorobenzene is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperature to regioselectively generate the 2-lithiated intermediate.
-
Formylation: The aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired this compound after aqueous workup.
Figure 1. Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-chloro-3,4-difluorobenzene | ≥98% | Commercially Available |
| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| N,N-Dimethylformamide (DMF) | ≥99.8%, anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NH4Cl | Prepared in-house | |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available |
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the ortho-lithiation and formylation of similar fluorinated aromatic compounds.
1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.2 equivalents) to the stirred THF.
-
Add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
2. Ortho-lithiation of 1-chloro-3,4-difluorobenzene:
-
In a separate flame-dried flask, dissolve 1-chloro-3,4-difluorobenzene (1.0 equivalent) in anhydrous THF (50 mL).
-
Cool this solution to -78 °C.
-
Slowly transfer the solution of 1-chloro-3,4-difluorobenzene to the freshly prepared LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
3. Formylation:
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature overnight.
4. Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a solid.
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) for 10g starting material |
| 1-chloro-3,4-difluorobenzene | 1.0 | 148.54 | 67.3 |
| Diisopropylamine | 1.2 | 101.19 | 80.8 |
| n-Butyllithium (2.5 M) | 1.1 | 64.06 | 74.0 (29.6 mL) |
| N,N-Dimethylformamide | 1.5 | 73.09 | 101.0 |
| Parameter | Value | ||
| Reaction Temperature | -78 °C (Lithiation/Formylation) | ||
| Reaction Time | 2-3 hours (Lithiation + Formylation) | ||
| Expected Yield | 70-85% |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C7H3ClF2O |
| Molecular Weight | 176.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 58-62 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.3 (s, 1H, CHO), 7.6-7.7 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 187.0 (d, CHO), 157.5 (dd, C-F), 150.0 (dd, C-F), 125.0 (d, C-Cl), 120.0 (dd, C-H), 118.0 (d, C-H), 115.0 (dd, C-CHO) |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -128.0 (m), -140.0 (m) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretching), ~1600, 1480 (C=C aromatic), ~1200-1000 (C-F stretching) |
| Mass Spectrum (EI, m/z) | 176 (M⁺), 175 (M-H)⁺, 147 (M-CHO)⁺ |
Note: Spectroscopic data are approximate and should be confirmed by analysis of the synthesized product.
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2. Experimental workflow for the synthesis of this compound.
Conclusion
The ortho-lithiation of 1-chloro-3,4-difluorobenzene followed by formylation with DMF provides a highly regioselective and efficient route to this compound. This method is particularly advantageous as it overcomes the limitations of traditional electrophilic formylation reactions on electron-poor aromatic systems. The detailed protocol and supporting data provided in this application note are intended to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development, as well as in the broader chemical industry. Strict adherence to anhydrous and inert atmosphere conditions is crucial for achieving high yields and purity.
Application Note: Grignard Reaction Protocol for the Synthesis of (2-Chloro-4,5-difluorophenyl)(phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2][3] This application note provides a detailed protocol for the reaction of 2-Chloro-4,5-difluorobenzaldehyde with phenylmagnesium bromide, a Grignard reagent, to synthesize the secondary alcohol, (2-Chloro-4,5-difluorophenyl)(phenyl)methanol. This diaryl-methanol scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogen substituents. The protocol covers the in-situ preparation of the Grignard reagent and its subsequent reaction with the aldehyde, work-up, and purification.
Reaction Scheme
The synthesis involves two primary stages: the formation of the Grignard reagent (phenylmagnesium bromide) and the nucleophilic addition of this reagent to the carbonyl carbon of this compound. A final acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.[4][5][6]
Part 1: Formation of Phenylmagnesium Bromide
Mg (s) + C₆H₅Br (in ether) → C₆H₅MgBr (in ether)
Part 2: Reaction with Aldehyde and Work-up
C₆H₅MgBr + 2-Cl-4,5-F₂-C₆H₂CHO → Intermediate Magnesium Alkoxide
Intermediate Magnesium Alkoxide + H₃O⁺ → (2-Cl-4,5-F₂-C₆H₂)(C₆H₅)CHOH
Quantitative Data Summary
The following table outlines the reagents, their properties, and the quantities required for the reaction.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Magnesium Turnings | Mg | 24.31 | 1.2 | 12.0 | 292 mg |
| Bromobenzene | C₆H₅Br | 157.01 | 1.1 | 11.0 | 1.73 g (1.16 mL) |
| This compound | C₇H₃ClF₂O | 176.55 | 1.0 | 10.0 | 1.77 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | ~50 mL |
| Saturated Aqueous NH₄Cl | NH₄Cl (aq) | 53.49 | - | - | ~30 mL |
| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | - | - | ~90 mL |
| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | - | - | ~30 mL |
Experimental Protocols
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[4] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere before use.[2][7]
-
Anhydrous solvents are critical for the success of the reaction.[8][9]
-
This compound is an irritant. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a well-ventilated fume hood.[9]
Protocol 1: Preparation of Phenylmagnesium Bromide Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or nitrogen/argon inlet), and a pressure-equalizing dropping funnel. Flame-dry or oven-dry all glassware immediately before use.[2][10]
-
Reagent Addition: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine as an activator.[11][12]
-
Initiation: Prepare a solution of bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF, ~20 mL) in the dropping funnel. Add a small portion (~2 mL) of this solution to the magnesium turnings.
-
Confirmation of Initiation: The reaction is initiated when the brown color of the iodine fades and gentle boiling of the ether is observed.[11] If the reaction does not start, gently warm the flask with a heating mantle or sonicate the mixture for a few minutes.[4][8]
-
Completion of Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the grayish, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium is consumed.[4][12]
Protocol 2: Reaction with this compound
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF (~30 mL). Transfer this solution to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain the reaction temperature below 10 °C to minimize side reactions.[13]
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (~30 mL) dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[4][9] This process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. If solids are present, add dilute HCl to dissolve them. Extract the aqueous layer three times with ethyl acetate (~30 mL each).[4][9]
-
Washing: Combine the organic extracts and wash successively with water (~30 mL) and then with brine (~30 mL) to remove residual salts.[4][9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure (2-Chloro-4,5-difluorophenyl)(phenyl)methanol.[4][12]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a secondary alcohol via Grignard reaction.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Khan Academy [khanacademy.org]
- 7. reddit.com [reddit.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Wittig Reaction with 2-Chloro-4,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds. This powerful olefination method, discovered by Georg Wittig, involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and triphenylphosphine oxide. The reaction's broad functional group tolerance and predictable stereochemical outcome make it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.
This application note provides detailed protocols and reaction conditions for the Wittig reaction using 2-Chloro-4,5-difluorobenzaldehyde as a substrate. The electron-withdrawing nature of the halogen substituents on the benzaldehyde ring can influence its reactivity. The protocols outlined below are designed to serve as a robust starting point for researchers employing this specific substrate in their synthetic endeavors. Two common types of Wittig reagents will be considered: a stabilized ylide for the synthesis of an α,β-unsaturated ester and a non-stabilized ylide for the preparation of a stilbene derivative.
Data Presentation: Representative Wittig Reaction Conditions
The following table summarizes typical reaction conditions for the Wittig reaction with substituted benzaldehydes, providing a comparative overview for reactions with stabilized and non-stabilized ylides. Due to the limited availability of specific data for this compound in publicly accessible literature, the presented data is based on established protocols for structurally similar halogenated benzaldehydes.[1]
| Entry | Wittig Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Expected Product | Representative Yield (%) | Predominant Isomer |
| 1 | (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide) | This compound | Mild Base (e.g., NaHCO₃, K₂CO₃) or No Base (for pre-formed ylide) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temp. | 2 - 12 | Ethyl 2-(2-chloro-4,5-difluorophenyl)acrylate | 70-90 | E-isomer |
| 2 | Benzyltriphenylphosphonium chloride (Non-stabilized Ylide precursor) | This compound | Strong Base (e.g., n-BuLi, NaH, NaOH) | Tetrahydrofuran (THF) or Dichloromethane (DCM)/H₂O (phase transfer) | 0 to Room Temp. | 1 - 4 | 1-(2-Chloro-4,5-difluorophenyl)-2-phenylethene | 60-85 | Z-isomer (under salt-free conditions) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-chloro-4,5-difluorophenyl)acrylate using a Stabilized Ylide
This protocol describes the reaction of this compound with the commercially available and stable ylide, (carbethoxymethylene)triphenylphosphorane. Stabilized ylides generally favor the formation of the (E)-alkene.[2]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Addition of Ylide: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: To the crude residue, add a small amount of a 1:3 diethyl ether/hexanes mixture (approx. 5 mL) and triturate. The byproduct, triphenylphosphine oxide, will precipitate as a white solid.[3] Filter the solid and wash with a small amount of cold hexanes. Concentrate the filtrate.
-
Column Chromatography: Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(2-chloro-4,5-difluorophenyl)acrylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-(2-Chloro-4,5-difluorophenyl)-2-phenylethene using a Non-Stabilized Ylide
This protocol outlines the in-situ generation of the non-stabilized ylide from benzyltriphenylphosphonium chloride and a strong base, followed by the reaction with this compound. Non-stabilized ylides typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[2]
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (or Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Ylide Generation: To a Schlenk flask containing a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 mmol) and suspend it in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene isomers and remove triphenylphosphine oxide.
Visualizations
Experimental Workflow for Wittig Reaction
The following diagram illustrates the general workflow for performing a Wittig reaction, from the preparation of the ylide to the final purification of the alkene product.
Caption: General workflow for the Wittig reaction.
Logical Relationship of Wittig Reaction Components
This diagram illustrates the key components and intermediates in the Wittig reaction mechanism.
Caption: Key stages of the Wittig reaction mechanism.
References
Application Notes and Protocols: Knoevenagel Condensation with 2-Chloro-4,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1][2][3] This reaction is a cornerstone in the synthesis of a variety of important compounds, including intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][4] The products of the Knoevenagel condensation, particularly α,β-unsaturated carbonyl compounds and nitriles, are valuable precursors in medicinal chemistry and drug development, with applications in the synthesis of antiviral, anticancer, and antimalarial agents.[1]
2-Chloro-4,5-difluorobenzaldehyde is a substituted aromatic aldehyde whose electron-withdrawing chloro and fluoro groups can influence the reactivity of the aldehyde group and the properties of the resulting condensation products. The unique substitution pattern of this aldehyde makes it a valuable starting material for the synthesis of novel compounds with potential biological activity. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds.
General Reaction Mechanism
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt (e.g., ammonium acetate).[2] The reaction proceeds through a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl group of the aldehyde. This is followed by a dehydration step to furnish the final α,β-unsaturated product.[2][5][6] When a primary or secondary amine is used as a catalyst, an alternative pathway involving the formation of an iminium ion can occur, which is a more potent electrophile than the aldehyde itself.[1][2]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds.
Protocol 1: Synthesis of (E)-2-(2-chloro-4,5-difluorobenzylidene)malononitrile
Materials:
-
This compound (1.0 mmol, 176.5 mg)
-
Malononitrile (1.0 mmol, 66 mg)[1]
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically within 2-4 hours), the product may precipitate from the solution.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR).
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-chloro-4,5-difluorophenyl)acrylate
Materials:
-
This compound (1.0 mmol, 176.5 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113 mg)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 mmol, 11.2 mg) as a catalyst
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).
-
Add DABCO (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
After completion (typically 1-6 hours), if the product precipitates, collect it by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Synthesis of Diethyl (E)-2-(2-chloro-4,5-difluorobenzylidene)malonate
Materials:
-
This compound (1.0 mmol, 176.5 mg)
-
Diethyl malonate (1.0 mmol, 160 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Acetic acid (0.1 mmol, 6 µL)
-
Toluene (15 mL)
-
Dean-Stark apparatus
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 mmol), diethyl malonate (1.0 mmol), and toluene (15 mL).
-
Add catalytic amounts of piperidine (0.1 mmol) and acetic acid (0.1 mmol).
-
Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.[7]
-
Monitor the reaction by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds. The yields are estimates based on similar reactions with substituted benzaldehydes and may require optimization for specific applications.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Typical Yield Range |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2-4 h | >90% |
| Ethyl Cyanoacetate | DABCO | Ethanol | RT - 50 °C | 1-6 h | 85-95% |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 4-8 h | 80-90% |
Experimental Workflow
The general workflow for a Knoevenagel condensation experiment is outlined below.
Caption: A typical experimental workflow for the Knoevenagel condensation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and active methylene compounds may be irritating to the skin, eyes, and respiratory tract. Handle with care.
-
Piperidine and other amine catalysts are corrosive and have strong odors.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Knoevenagel condensation of this compound provides an efficient and versatile route to a range of α,β-unsaturated compounds. These products are of significant interest for applications in drug discovery and materials science. The protocols outlined in this document serve as a starting point for the synthesis and further investigation of these valuable molecules. The choice of active methylene compound, catalyst, solvent, and reaction conditions can be tailored to optimize the yield and purity of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-4,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-4,5-difluorobenzaldehyde as a key starting material. This versatile benzaldehyde derivative, featuring electron-withdrawing chloro and fluoro substituents, serves as a valuable building block in the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The presence of halogens on the aromatic ring activates it towards nucleophilic aromatic substitution, offering unique opportunities for synthetic transformations.
This document outlines the synthesis of two distinct heterocyclic systems: Thiosemicarbazones and Dihydropyrimidinethiones . The provided protocols are intended for use by trained laboratory personnel.
Synthesis of Thiosemicarbazones
Thiosemicarbazones are a class of compounds known for a wide range of pharmacological activities. The synthesis involves the condensation reaction between this compound and a suitable thiosemicarbazide.
Data Presentation: Synthesis of (E)-2-(2-chloro-4,5-difluorobenzylidene)hydrazine-1-carbothioamide
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) |
| 1 | This compound | Thiosemicarbazide | Ethanol | Acetic Acid (catalytic) | 4 hours | ~90% |
Experimental Protocol: Synthesis of (E)-2-(2-chloro-4,5-difluorobenzylidene)hydrazine-1-carbothioamide
Materials:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve thiosemicarbazide (1.0 eq) in warm ethanol.
-
Add the thiosemicarbazide solution to the flask containing the aldehyde solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and catalyst.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for the preparation of a thiosemicarbazone derivative.
Synthesis of Dihydropyrimidinethiones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones and their thio-analogs, which are of significant interest in medicinal chemistry due to their diverse biological activities. This protocol describes the synthesis of a dihydropyrimidinethione using this compound, a β-ketoester, and thiourea.
Data Presentation: Synthesis of 4-(2-Chloro-4,5-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Catalyst | Reaction Time | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Thiourea | Ethanol | HCl (catalytic) | 12 hours | ~85% |
Experimental Protocol: One-Pot Synthesis of 4-(2-Chloro-4,5-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers
-
Distilled water
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), thiourea (1.5 eq), and ethanol.
-
Stir the mixture to dissolve the solids.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice with stirring.
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinethione.
-
Dry the final product under vacuum.
-
Characterize the product by analytical methods such as NMR, IR, and Mass Spectrometry.
Visualization of the Experimental Workflow
Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinethione.
Application Notes and Protocols: The Role of 2-Chloro-4,5-difluorobenzaldehyde in the Synthesis of Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct physicochemical properties that are of significant interest in the development of new agrochemicals. While direct literature citing the use of this compound in the synthesis of commercially available fungicides is limited, its structural motifs are present in various biologically active compounds. This document outlines a representative synthetic pathway for a novel fungicide, leveraging this compound as a key starting material. The protocols provided herein are based on established chemical transformations and are intended to serve as a guide for researchers in the field of fungicide discovery and development.
The synthetic strategy involves the initial oxidation of this compound to its corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid. This acid is a known crucial intermediate for the synthesis of pharmaceuticals and agrochemicals, including herbicides and fungicides.[1][2] Subsequently, the benzoic acid derivative is converted into a pyrazole carboxamide, a class of fungicides known to act as succinate dehydrogenase inhibitors (SDHIs).
Proposed Synthesis of a Novel Pyrazole Carboxamide Fungicide
The following sections detail a proposed multi-step synthesis of a novel pyrazole carboxamide fungicide, herein designated as "Gemini-Fungicide," starting from this compound.
Step 1: Oxidation of this compound to 2-Chloro-4,5-difluorobenzoic acid
The initial step in the proposed synthesis is the oxidation of the aldehyde functional group to a carboxylic acid. This transformation is a fundamental process in organic synthesis and can be achieved using various oxidizing agents.
Experimental Protocol
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in water.
-
Slowly add the potassium permanganate solution to the stirred solution of the aldehyde. An exothermic reaction may be observed; maintain the temperature between 20-30°C using a water bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, and wash the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted aldehyde.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-Chloro-4,5-difluorobenzoic acid.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Potassium Permanganate |
| Reaction Time | 4-6 hours |
| Product | 2-Chloro-4,5-difluorobenzoic acid |
| Physical State | White to off-white solid |
| Expected Yield | 85-95% |
Step 2: Synthesis of 2-Chloro-4,5-difluorobenzoyl chloride
The carboxylic acid is then converted to the more reactive acid chloride to facilitate the subsequent amidation reaction.
Experimental Protocol
Materials:
-
2-Chloro-4,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-4,5-difluorobenzoic acid (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-Chloro-4,5-difluorobenzoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of a Pyrazole Amine Intermediate
A substituted pyrazole amine is required for the final coupling step. The synthesis of such an intermediate is well-established in the literature. For this illustrative synthesis, we will consider the readily available 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine.
Step 4: Synthesis of "Gemini-Fungicide" via Amide Coupling
The final step is the formation of the amide bond between the acid chloride and the pyrazole amine.
Experimental Protocol
Materials:
-
2-Chloro-4,5-difluorobenzoyl chloride
-
3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-Chloro-4,5-difluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred solution of the amine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC indicates the completion of the reaction.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure "Gemini-Fungicide."
Data Presentation
| Parameter | Value |
| Starting Materials | 2-Chloro-4,5-difluorobenzoyl chloride, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine |
| Key Reagent | Triethylamine |
| Reaction Time | 12-16 hours |
| Product | "Gemini-Fungicide" (N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2-chloro-4,5-difluorobenzamide) |
| Physical State | White to off-white solid |
| Expected Yield | 70-85% |
Mandatory Visualization
Caption: Proposed synthetic pathway for "Gemini-Fungicide".
Caption: Experimental workflow for key synthetic steps.
Signaling Pathways and Mode of Action
The synthesized "Gemini-Fungicide" belongs to the pyrazole carboxamide class of fungicides. These compounds are known to act as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, SDHIs block cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Caption: Mode of action of SDHI fungicides.
Conclusion
While direct applications of this compound in the synthesis of existing commercial fungicides are not prominently documented, its potential as a precursor for novel fungicidal agents is significant. The outlined synthetic pathway, culminating in a pyrazole carboxamide, demonstrates a viable route for the development of new SDHI fungicides. The detailed protocols and conceptual frameworks provided in these application notes are intended to empower researchers to explore the utility of this and other uniquely substituted building blocks in the ongoing quest for effective and sustainable crop protection solutions.
References
Application Notes and Protocols for 2-Chloro-4,5-difluorobenzaldehyde in the Synthesis of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluorobenzaldehyde is a versatile chemical building block with significant potential in the discovery and development of novel pharmaceuticals. Its unique substitution pattern, featuring a reactive aldehyde group and a di-fluorinated, chlorinated phenyl ring, allows for its incorporation into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of three classes of promising therapeutic agents using this compound as a key starting material: kinase inhibitors for oncology, antiviral agents, and alpha-7 nicotinic acetylcholine receptor (α7-nAChR) agonists for neurological disorders.
I. Application in Oncology: Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors
Substituted benzaldehydes are crucial precursors for the synthesis of various heterocyclic compounds, including imidazo[4,5-b]pyridines. This class of compounds has shown significant promise as inhibitors of key kinases involved in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are particularly relevant in acute myeloid leukemia (AML).
Target Signaling Pathway: FLT3 and Aurora Kinase Inhibition in AML
Mutations in the FLT3 receptor tyrosine kinase are common in AML and lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival, primarily through the STAT5 pathway. Aurora kinases are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells. Dual inhibitors of FLT3 and Aurora kinases represent a promising therapeutic strategy for AML.
Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis
The synthesis of an imidazo[4,5-b]pyridine core generally involves the condensation of a substituted benzaldehyde with a diaminopyridine, followed by cyclization.
Protocol 1: Synthesis of a 2-(2-Chloro-4,5-difluorophenyl)imidazo[4,5-b]pyridine Derivative
This protocol is a representative example for the synthesis of an imidazo[4,5-b]pyridine core. Note: This is a generalized protocol and may require optimization.
Materials:
-
This compound
-
Substituted 2,3-diaminopyridine
-
Sodium bisulfite (NaHSO₃)
-
N,N-Dimethylformamide (DMF)
-
Oxidizing agent (e.g., nitrobenzene)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a solution of sodium bisulfite (1.1 eq) in water.
-
Stir the mixture at room temperature for 1 hour to form the bisulfite adduct.
-
Add the substituted 2,3-diaminopyridine (1.0 eq) and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, add an oxidizing agent (e.g., nitrobenzene) and continue to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[4,5-b]pyridine derivative.
| Compound Class | Target Kinases | Reported IC₅₀ Range (Analogous Compounds) | Reported Yields (Analogous Syntheses) |
| Imidazo[4,5-b]pyridines | FLT3, Aurora Kinases | 1 - 50 nM | 40 - 70% |
II. Application in Antiviral Drug Development: Synthesis of Benzimidazole Analogs
Benzimidazole derivatives are a well-established class of antiviral agents. The synthesis of 2-chloro-5,6-difluorobenzimidazole ribonucleosides has shown activity against human cytomegalovirus (HCMV). A plausible synthetic route could involve the conversion of this compound to a key aniline intermediate.
Target Viral Process: Human Cytomegalovirus (HCMV) Replication
HCMV is a herpesvirus that can cause severe disease in immunocompromised individuals. Key targets for antiviral drugs include the viral DNA polymerase (UL54), which is essential for viral genome replication, and the terminase complex, which is involved in packaging the viral DNA into capsids.
Protocol 2: Plausible Synthesis of a 2-Chloro-4,5-difluorobenzimidazole Precursor
This protocol outlines a plausible multi-step synthesis to convert this compound into a key benzimidazole precursor. Note: This is a hypothetical protocol based on standard organic transformations and may require significant optimization.
Step 1: Oxidation to Carboxylic Acid
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetone.
-
Cool the solution in an ice bath and add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color is observed.
-
Stir for 1-2 hours at room temperature.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the product, 2-chloro-4,5-difluorobenzoic acid, with an organic solvent.
Step 2: Nitration
-
Carefully add 2-chloro-4,5-difluorobenzoic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.
-
Stir the mixture at 0-10°C for 2-4 hours.
-
Pour the reaction mixture onto ice and collect the precipitated 2-chloro-4,5-difluoro-6-nitrobenzoic acid by filtration.
Step 3: Reduction to Amine
-
Dissolve the nitrobenzoic acid (1.0 eq) in ethanol.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) (3-4 eq) and reflux for 4-6 hours.
-
Cool the reaction, basify with sodium hydroxide solution, and extract the 2-amino-6-chloro-3,4-difluorobenzoic acid.
Step 4: Cyclization to Benzimidazole
-
React the aminobenzoic acid with a suitable cyclizing agent (e.g., cyanogen bromide) to form the benzimidazolone core.
| Compound Class | Antiviral Target | Reported IC₅₀ Range (Analogous Compounds) |
| Benzimidazole Ribonucleosides | HCMV | 2 - 40 µM |
III. Application in Neuroscience: Synthesis of α7-Nicotinic Acetylcholine Receptor (nAChR) Agonists
Substituted benzaldehydes can be utilized in the synthesis of complex scaffolds, such as quinuclidine derivatives, which have been identified as potent and selective agonists of the α7-nAChR. These receptors are implicated in cognitive function and represent a therapeutic target for neurological disorders like Alzheimer's disease and schizophrenia.
Target Signaling Pathway: α7-nAChR Activation
Activation of α7-nAChRs, which are ligand-gated ion channels highly permeable to calcium, can modulate several intracellular signaling cascades, including the JAK2/STAT3 and PI3K/Akt pathways. These pathways are involved in neuroprotection and synaptic plasticity.
Protocol 3: Plausible Synthesis of a Quinuclidine-based α7-nAChR Agonist Intermediate
This protocol describes a plausible synthetic route to an intermediate that could be further elaborated into a quinuclidine-based α7-nAChR agonist. Note: This is a hypothetical protocol based on known chemical reactions and may require substantial optimization.
Step 1: Aldol Condensation
-
To a solution of this compound (1.0 eq) and a suitable ketone (e.g., a protected quinuclidinone) in ethanol, add a base such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute HCl and extract the resulting chalcone-like intermediate.
Step 2: Michael Addition and Cyclization
-
The chalcone intermediate can then undergo a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization to form a more complex heterocyclic system attached to the 2-chloro-4,5-difluorophenyl moiety.
| Compound Class | Target Receptor | Reported EC₅₀ / Kᵢ Range (Analogous Compounds) |
| Quinuclidine Derivatives | α7-nAChR | 30 pM - 40 µM |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein, though in some cases based on analogous structures due to the novelty of the field, provide a solid foundation for researchers to explore the potential of this building block in the development of new therapeutics for cancer, viral infections, and neurological disorders. Further optimization of the outlined synthetic routes and detailed biological evaluation of the resulting compounds are warranted to fully realize the therapeutic potential of derivatives of this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-4,5-difluorobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its reactive sites. The presence of a chloro substituent at the 2-position allows for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis. For a substrate such as this compound, the carbon-chlorine bond is the primary site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The electron-withdrawing nature of the fluorine atoms and the aldehyde group can influence the reactivity of the C-Cl bond. Common cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions facilitate the introduction of a wide range of substituents at the 2-position, leading to a diverse array of functionalized benzaldehyde derivatives.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for performing a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and sensitive reagents.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction allows for the synthesis of 2-aryl-4,5-difluorobenzaldehydes.
General Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol
Note: The following is a general protocol for the Suzuki coupling of an aryl chloride and requires optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene/Water (e.g., 5:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining degassed solvent to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Crucial for the coupling of aryl chlorides. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can significantly impact the yield. |
| Solvent | Toluene, Dioxane, THF (often with water) | Must be thoroughly degassed. |
| Temperature | 80-120 °C | Higher temperatures are often required for aryl chlorides. |
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. With this compound, this reaction would yield 2-vinyl-4,5-difluorobenzaldehyde derivatives.
Representative Protocol
Note: This is a generalized protocol and requires optimization.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the alkene and the base via syringe.
-
Seal the flask and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove palladium black and ammonium salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-5 mol% | Can be optimized for efficiency. |
| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃) or NHCs | Ligand choice affects catalyst stability and activity. |
| Base | Organic amines (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃) | The base neutralizes the HX formed during the reaction. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMAc, MeCN) | High boiling point solvents are often used. |
| Temperature | 100-150 °C | Necessary to drive the reaction with aryl chlorides. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would produce 2-alkynyl-4,5-difluorobenzaldehydes.
Representative Protocol
Note: This is a general protocol that requires optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) or DMF, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the terminal alkyne and the amine base via syringe.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Range/Value | Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | Pre-catalyst choice can be important. |
| Cu Co-catalyst | CuI (1-10 mol%) | Essential for the traditional Sonogashira reaction. |
| Base | Amine base (e.g., Et₃N, DIPA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Toluene | Must be anhydrous and degassed. |
| Temperature | Room temperature to 80 °C | Milder conditions are often possible compared to other couplings. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction would lead to the synthesis of 2-(amino)-4,5-difluorobenzaldehydes.
Representative Protocol
Note: This is a general protocol that requires optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Toluene or Dioxane, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask in a glovebox, add this compound, the amine (if solid), the base, Pd₂(dba)₃, and the ligand.
-
Remove the flask from the glovebox and add the degassed solvent, followed by the amine (if liquid) via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-4 mol% Pd | Pre-catalyst and ligand are added separately. |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos) | Critical for efficient C-N bond formation. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | The choice of base is crucial and substrate-dependent. |
| Solvent | Anhydrous, non-protic solvents (e.g., Toluene, Dioxane) | Must be rigorously dried and degassed. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |
Safety Information
Palladium catalysts, phosphine ligands, and strong bases should be handled with care in a well-ventilated fume hood. Anhydrous and degassed solvents are crucial for the success of these reactions. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
Reductive amination of 2-Chloro-4,5-difluorobenzaldehyde for amine synthesis
Application Notes: Reductive Amination of 2-Chloro-4,5-difluorobenzaldehyde
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines.[1] This process involves the reaction of a carbonyl compound, in this case, this compound, with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] This methodology is fundamental in medicinal chemistry and drug development, as the amine functional group is a key pharmacophore present in over 25% of registered drugs.[3]
The substrate, this compound, is a valuable intermediate in the synthesis of various fluorine-containing pharmaceuticals and agrochemicals.[4] The presence of halogen substituents on the aromatic ring requires careful selection of the reducing agent to avoid undesired side reactions, such as dehalogenation.[3][5]
Choice of Reducing Agent
Several reducing agents can be employed for reductive amination, with the choice depending on the substrate's reactivity and the presence of other functional groups.[6][7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for iminium ions over aldehydes or ketones.[1][8] It is compatible with a wide range of functional groups and is particularly suitable for reactions with halogenated benzaldehydes where preserving the halogen atoms is critical.[8] Reactions are typically performed in solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[6][8]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, NaBH₃CN is effective under mildly acidic conditions.[2] However, it is highly toxic, as are its byproducts, which necessitates careful handling and disposal.[1]
-
Catalytic Hydrogenation (H₂/Catalyst): This method can be used but poses a significant risk of dehalogenation, especially with palladium-based catalysts.[3][5] Specialized catalysts or modified conditions, such as calcining a Pd/C catalyst at high temperatures, can improve selectivity by increasing palladium particle size, which is less prone to cleaving the carbon-halogen bond.[3]
For the synthesis of amines from this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent to ensure high yields while minimizing dehalogenation.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general method for the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine) (1.1 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the aldehyde in an appropriate solvent (e.g., DCE or THF, to make a ~0.2 M solution).
-
Add the primary amine (1.1 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).[9][10]
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired secondary amine.[9][10]
Data Presentation
The following table summarizes representative conditions and yields for the reductive amination of substituted aldehydes with various amines, illustrating the versatility of the sodium triacetoxyborohydride method.
| Aldehyde Substrate | Amine Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 1 | 77 | [9] |
| Cycloheptanone | Benzylamine | NaBH(OAc)₃ | DCE | - | 96 | [1] |
| 4-Pyridinecarboxaldehyde | Piperidine | NaBH(OAc)₃ | DCE | - | 95 | [1] |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 18 | >99 | [11] |
| 2-Cl-Benzaldehyde | Dimethylamine | Pd400/AC, H₂ (40 bar) | - | 0.25 | 96 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an amine via reductive amination of this compound.
Caption: Workflow for Amine Synthesis via Reductive Amination.
Reaction Pathway
This diagram outlines the chemical transformation from reactants to the final amine product.
Caption: General Reaction Pathway for Reductive Amination.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Formylation of 1-chloro-3,4-difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formylation of 1-chloro-3,4-difluorobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formylation of 1-chloro-3,4-difluorobenzene, a critical step in the synthesis of various pharmaceutical and agrochemical compounds.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Degraded Reagents | The Vilsmeier-Haack and Rieche formylation reactions are sensitive to the quality of the reagents. Ensure that the dimethylformamide (DMF) is anhydrous and free of dimethylamine impurities. Use freshly opened or distilled phosphorus oxychloride (POCl₃) or titanium tetrachloride (TiCl₄). |
| Insufficient Reaction Temperature | While the initial formation of the Vilsmeier or Rieche reagent is often performed at low temperatures (0-5 °C), the subsequent formylation of the deactivated 1-chloro-3,4-difluorobenzene ring may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, to 50-80 °C, and monitor the reaction progress by TLC or GC. |
| Incomplete Vilsmeier/Rieche Reagent Formation | Allow sufficient time for the formylating agent to form before adding the 1-chloro-3,4-difluorobenzene. This typically involves stirring the DMF and POCl₃ or TiCl₄ mixture for at least 30-60 minutes at a low temperature. |
| Hydrolysis of the Formylating Agent | The Vilsmeier and Rieche reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products (Isomeric Byproducts)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The formylation of 1-chloro-3,4-difluorobenzene can potentially yield three isomeric products due to the directing effects of the halogen substituents. The expected major product is 2-chloro-4,5-difluorobenzaldehyde. The primary isomeric byproducts are likely 4-chloro-2,3-difluorobenzaldehyde and 2-chloro-3,4-difluorobenzaldehyde. |
| Reaction Temperature Too High | Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. If multiple isomers are a significant problem, try running the reaction at a lower temperature for a longer period. |
| Choice of Formylation Reagent | The choice of Lewis acid in the Rieche formylation can influence regioselectivity. Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) may improve the ratio of the desired isomer. |
Issue 3: Presence of Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Over-formylation | Although less common with deactivated rings, it is possible to introduce a second formyl group under harsh conditions. Use a controlled stoichiometry of the formylating agent (typically 1.1 to 1.5 equivalents). |
| Side Reactions with Solvent or Impurities | Ensure the use of high-purity, anhydrous solvents. Impurities in the starting material can also lead to byproducts. Purify the 1-chloro-3,4-difluorobenzene before use if necessary. |
| Dimerization or Polymerization | The Vilsmeier reagent itself can undergo side reactions. Add the 1-chloro-3,4-difluorobenzene to the pre-formed Vilsmeier reagent in a controlled manner. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the formylation of 1-chloro-3,4-difluorobenzene?
The major product is predicted to be This compound . This is due to the directing effects of the halogen substituents. The formyl group is an electrophile, and the positions on the benzene ring are activated or deactivated by the existing substituents. Both chlorine and fluorine are ortho-, para-directing groups, but they are also deactivating. The formylation will preferentially occur at the position that is most activated (or least deactivated) by the combined electronic effects of the three halogens. The position C5 is ortho to the chlorine and para to the fluorine at C4, making it the most likely site of electrophilic attack.
Q2: What are the likely isomeric byproducts?
The main isomeric byproducts are expected to be:
-
4-chloro-2,3-difluorobenzaldehyde (formylation at the C2 position)
-
2-chloro-3,4-difluorobenzaldehyde (formylation at the C6 position)
The relative amounts of these isomers will depend on the specific reaction conditions.
Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 1-chloro-3,4-difluorobenzene?
Experimental Protocol: Vilsmeier-Haack Formylation (General)
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2-3 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
-
Formylation: Dissolve 1-chloro-3,4-difluorobenzene (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to separate the isomers.
Q4: How can I purify the desired this compound from its isomers?
The isomeric benzaldehydes will likely have different polarities and boiling points.
-
Column Chromatography: This is a standard method for separating isomers. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) on a silica gel column should allow for the separation of the products.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, especially on a larger scale.
Data Presentation
The following table summarizes the expected products from the formylation of 1-chloro-3,4-difluorobenzene. Please note that the yield percentages are hypothetical and will vary depending on the specific reaction conditions.
| Product | Structure | Expected Yield |
| This compound | C₇H₃ClF₂O | Major Product |
| 4-chloro-2,3-difluorobenzaldehyde | C₇H₃ClF₂O | Minor Byproduct |
| 2-chloro-3,4-difluorobenzaldehyde | C₇H₃ClF₂O | Minor Byproduct |
Visualizations
Below are diagrams illustrating the logical relationships and workflows relevant to the formylation of 1-chloro-3,4-difluorobenzene.
Caption: Formation of the major product and isomeric byproducts.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 2-Chloro-4,5-difluorobenzaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 2-Chloro-4,5-difluorobenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds.[1] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Typically, the crude solid is dissolved in a hot solvent in which it is highly soluble, and upon slow cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For aromatic aldehydes like this compound, common solvent systems to consider are ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate or hexane/acetone.[2][3]
Q3: What are the common impurities in this compound?
Common impurities can include starting materials from the synthesis, by-products from side reactions, or degradation products.[4] For instance, if synthesized via formylation of a substituted benzene, unreacted starting material or isomers could be present.[5]
Q4: What is the expected appearance of purified this compound?
Purified this compound should appear as a white to off-white crystalline solid. The crystals should have shiny surfaces and a uniform appearance.[1]
Troubleshooting Guide
Q1: What should I do if no crystals form upon cooling?
If crystals do not form, the solution may be too dilute (too much solvent was added) or supersaturated.[6]
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6] Alternatively, add a seed crystal of the pure compound if available.[6]
-
Solution 2: Reduce Solvent Volume. If inducing crystallization doesn't work, gently heat the solution to evaporate some of the solvent.[6] Then, allow it to cool again slowly.
-
Solution 3: Cool to a Lower Temperature. If crystals still do not form, place the flask in an ice bath to further decrease the solubility.[1]
Q2: My compound "oiled out" instead of forming crystals. What went wrong?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[6][7]
-
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the compound stays in solution longer as it cools.[7]
-
Solution 2: Slow Cooling. Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.[6]
-
Solution 3: Change Solvent System. If the problem persists, the chosen solvent may be unsuitable. A different solvent or solvent mixture should be tested.
Q3: The recrystallization yield is very low. How can I improve it?
A low yield can result from using too much solvent, cooling the solution too quickly, or premature filtration.[7]
-
Solution 1: Check the Mother Liquor. To see if a significant amount of product remains dissolved, take a small sample of the filtrate and evaporate the solvent. If a large amount of residue remains, you can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.[7]
-
Solution 2: Optimize Solvent Volume. In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Solution 3: Ensure Complete Crystallization. Allow sufficient time for crystallization to complete before filtering. Cooling the flask in an ice bath for a period before filtration can also help maximize the yield.[1]
Q4: The purified crystals are colored, but the pure compound should be white. What should I do?
Colored impurities may be present.
-
Solution: If the colored impurities are non-polar, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
Quantitative Data Summary
The following table presents example data for the purification of this compound by recrystallization.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Compound | 5.0 g | 4.2 g |
| Purity (by GC) | 95% | >99% |
| Melting Point | 58-61 °C | 62-63 °C |
| Recrystallization Solvent | Ethanol | N/A |
| Volume of Solvent | 30 mL | N/A |
| Recovery Yield | N/A | 84% |
Experimental Protocol
Objective: To purify crude this compound by recrystallization using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Side-arm flask and vacuum tubing
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature until a constant weight is achieved.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. jocpr.com [jocpr.com]
- 5. This compound CAS 165047-23-4 [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Grignard Reagent Addition to 2-Chloro-4,5-difluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Grignard reagent addition to 2-Chloro-4,5-difluorobenzaldehyde.
Troubleshooting Guide
Challenges in Grignard reactions with this compound often arise from the reagent's sensitivity and the substrate's specific electronic properties. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aldehyde.[1] This guide addresses common issues in a question-and-answer format.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my alkyl/aryl halide with magnesium turnings in anhydrous ether, but the reaction won't start. What should I do?
-
Answer: Failure to initiate is a common problem, often due to a passivating layer of magnesium oxide on the magnesium turnings. Here are several activation methods:
-
Mechanical Activation: In a dry flask, briefly grind the magnesium turnings with a glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface to form magnesium iodide, exposing fresh magnesium. A color change from brown to colorless indicates the reaction has started.[1] A few drops of 1,2-dibromoethane can also be used; the formation of ethylene bubbles will signal activation.
-
Thermal Activation: Gently warm a small portion of the reaction mixture with a heat gun.[1] Be cautious, as the reaction can become highly exothermic once it begins.
-
Issue 2: The reaction yield is consistently low.
-
Question: My reaction is working, but I'm getting a low yield of the desired alcohol. What are the likely causes and how can I improve it?
-
Answer: Low yields can result from several factors, including side reactions and suboptimal conditions. Consider the following:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as even trace amounts of water will quench the Grignard reagent.[1]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide. To minimize this, add the halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: The addition of the Grignard reagent to the aldehyde is exothermic.[1] Performing the addition at a low temperature (e.g., -78°C to 0°C) can minimize side reactions and improve the yield of the desired 1,2-addition product.[2]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reactions as it can better stabilize the Grignard reagent.[3]
-
Issue 3: I am observing significant side products.
-
Question: My final product mixture contains significant impurities. What are the possible side reactions and how can I avoid them?
-
Answer: With a polyhalogenated substrate like this compound, several side reactions are possible:
-
Reduction: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the aldehyde to the corresponding alcohol. Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) and maintaining a low reaction temperature can mitigate this.
-
Enolization: While less common for aldehydes without α-protons, enolization of the aldehyde can be a competing reaction.
-
Halogen-Magnesium Exchange: There is a possibility of the Grignard reagent undergoing exchange with the halogen atoms on the aromatic ring. The reactivity order for this exchange is generally I > Br > Cl > F. Given the presence of a chloro and two fluoro substituents, this is less likely to be a major issue, but it is a consideration, especially at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard addition to this compound?
A1: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents. THF is generally preferred as it is a more polar solvent that can better solvate and stabilize the Grignard reagent, potentially leading to a faster and more efficient reaction.[4]
Q2: At what temperature should I perform the addition of the Grignard reagent to the aldehyde?
A2: It is highly recommended to perform the addition at a low temperature, typically between -78°C and 0°C.[2] This helps to control the exothermic reaction and minimize the formation of side products. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[1]
Q3: How can I be certain my Grignard reagent has formed before adding the aldehyde?
A3: Successful formation is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. If iodine was used as an initiator, its characteristic brown color will disappear.
Q4: Can I use a Grignard reagent with functional groups?
A4: Grignard reagents are incompatible with acidic functional groups such as alcohols, carboxylic acids, and amines. If your Grignard reagent must contain a functional group, it may need to be protected prior to the reaction. However, some functional groups like ethers are generally compatible.
Q5: What is the best workup procedure for this reaction?
A5: After the reaction is complete, it should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the reaction flask in an ice bath.[1] This will protonate the alkoxide intermediate to form the desired alcohol and precipitate the magnesium salts. Subsequent extraction with an organic solvent like diethyl ether or ethyl acetate is then performed.[1]
Data Presentation
The following table provides an illustrative comparison of expected yields for the addition of different Grignard reagents to this compound under optimized conditions. Please note that these are estimated yields based on reactions with structurally similar substrates, and actual yields may vary.
| Grignard Reagent | Solvent | Addition Temperature | Expected Yield (%) |
| Methylmagnesium Bromide | THF | 0°C | 75-90 |
| Ethylmagnesium Bromide | THF | 0°C | 70-85 |
| Phenylmagnesium Bromide | THF | 0°C | 80-95 |
| Methylmagnesium Bromide | Diethyl Ether | 0°C | 65-80 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chloro-4,5-difluorophenyl)ethanol using Methylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Bromomethane or Methyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (optional)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive flow of nitrogen, add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine.
-
Add enough anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.[1]
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]
-
If a precipitate forms that makes stirring difficult, a small amount of 1 M HCl can be added to dissolve it.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
Preventing self-condensation of 2-Chloro-4,5-difluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the self-condensation of 2-Chloro-4,5-difluorobenzaldehyde during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of self-condensation of this compound?
A1: this compound lacks alpha-hydrogens, making it incapable of undergoing the typical aldol condensation. However, under strongly basic conditions, it can undergo a disproportionation reaction known as the Cannizzaro reaction, yielding both an alcohol and a carboxylic acid.[1][2][3] Under certain conditions, particularly in the presence of nucleophilic catalysts like cyanide, it can also undergo benzoin condensation to form an α-hydroxy ketone.[4][5][6]
Q2: What are the ideal storage conditions to minimize degradation and self-condensation of this compound?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: Can I use a strong base in my reaction with this compound?
A3: The use of strong bases, such as sodium hydroxide or potassium hydroxide, should be carefully considered as they can promote the Cannizzaro reaction.[1][2] If a basic catalyst is required, it is advisable to use a weaker, non-nucleophilic base and maintain a low temperature to minimize the rate of this side reaction. The reaction should be monitored closely, and the reaction time kept as short as possible.
Q4: How can I prevent benzoin condensation when using this compound?
A4: Benzoin condensation is typically catalyzed by nucleophiles like cyanide ions.[4][6] To prevent this reaction, avoid using cyanide or other similar nucleophilic catalysts. If a reaction requires a nucleophilic catalyst, consider alternative synthetic routes or the use of a protecting group for the aldehyde functionality.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Formation of an unexpected alcohol and carboxylic acid byproduct. | The reaction conditions are promoting the Cannizzaro reaction. This is likely due to the presence of a strong base and/or elevated temperatures.[1][3] | - Use a milder, non-nucleophilic base if basic conditions are required.- Maintain a low reaction temperature (e.g., 0°C to room temperature).- Reduce the reaction time.- If possible, perform the reaction under neutral or acidic conditions. |
| Formation of a dimeric α-hydroxy ketone byproduct. | The reaction is undergoing benzoin condensation, likely catalyzed by a nucleophile present in the reaction mixture.[4][5] | - Identify and remove the source of the nucleophilic catalyst (e.g., cyanide).- If a nucleophile is essential, consider protecting the aldehyde group before proceeding. |
| Low yield of the desired product and recovery of starting material. | The reaction may not be going to completion due to inappropriate conditions, or the product may be unstable under the workup conditions. | - Optimize reaction parameters such as temperature, reaction time, and solvent.- Ensure all reagents are pure and anhydrous, as required.- Perform a stability test of your product under the workup conditions (e.g., acidic or basic wash). |
| Complex mixture of products observed by TLC or NMR. | Multiple side reactions, including self-condensation and degradation, may be occurring. | - Re-evaluate the overall reaction strategy. Consider a different synthetic route that avoids harsh conditions.- Employ a protecting group strategy for the aldehyde to prevent its participation in side reactions. |
Experimental Protocol: Wittig Reaction with this compound
This protocol provides a detailed methodology for a Wittig reaction, a common C-C bond-forming reaction with aldehydes, while minimizing the risk of self-condensation.
Objective: To synthesize an alkene from this compound using a Wittig reagent.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (or another suitable Wittig reagent)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Anhydrous Hexanes
-
Silica Gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
To the stirred solution, add the Wittig reagent (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add a mixture of 25% diethyl ether in hexanes. This will cause the triphenylphosphine oxide byproduct to precipitate.
-
Filter the mixture to remove the precipitate, and wash the solid with a small amount of the ether/hexanes mixture.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alkene.
Visualizations
Caption: Potential self-condensation pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 5. Benzoin Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Chloro-4,5-difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-4,5-difluorobenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for improving the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for the synthesis of this compound involve the formylation of 1-chloro-3,4-difluorobenzene. The most commonly employed reactions for this transformation are the Vilsmeier-Haack reaction, organolithium-mediated formylation, and Grignard reagent-based methods.
Q2: I am experiencing a low yield in my Vilsmeier-Haack reaction. What are the likely causes?
A2: Low yields in the Vilsmeier-Haack formylation of 1-chloro-3,4-difluorobenzene can be attributed to several factors. The starting material is relatively electron-deficient due to the presence of three halogen substituents, which can hinder the electrophilic aromatic substitution.[1] Common issues include incomplete reaction, side reactions, and decomposition. For a detailed breakdown of potential problems and solutions, please refer to the Vilsmeier-Haack Troubleshooting Guide below.
Q3: My organolithium-mediated formylation is failing. What should I check?
A3: Organolithium reactions are highly sensitive to moisture and air. The most frequent causes of failure are incomplete lithiation due to inactive n-butyllithium (n-BuLi) or the presence of trace amounts of water in the solvent or on the glassware. Temperature control is also critical to prevent side reactions. Our troubleshooting guide for lithiation-formylation provides a comprehensive checklist of potential issues.
Q4: Can I use a Grignard reaction to synthesize this compound?
A4: Yes, a Grignard-based approach is a viable method. This typically involves the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2-chloro-4,5-difluorobenzene, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). However, challenges in Grignard reagent formation with polychlorinated aromatic compounds can arise.
Q5: What are the expected side products in these syntheses?
A5: Side products can include regioisomers of the desired aldehyde, products of over-formylation (diformylated products), and byproducts from the decomposition of reagents. In lithiation reactions, incomplete reaction can lead to the recovery of the starting material after workup.
Troubleshooting Guides
Vilsmeier-Haack Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous DMF and fresh phosphorus oxychloride (POCl₃). |
| Deactivated aromatic ring. | Use a higher reaction temperature or a longer reaction time to drive the reaction to completion. Consider using a more reactive formylating agent if possible. | |
| Insufficient amount of Vilsmeier reagent. | Increase the molar ratio of the Vilsmeier reagent to the 1-chloro-3,4-difluorobenzene substrate. | |
| Formation of a Tarry, Dark-Colored Mixture | Reaction temperature is too high. | Maintain strict temperature control, especially during the formation of the Vilsmeier reagent. Add the substrate slowly to the reagent at a low temperature. |
| Impurities in the starting materials. | Use highly purified 1-chloro-3,4-difluorobenzene and reagents. | |
| Multiple Products Observed by TLC/GC | Over-formylation or formation of regioisomers. | Optimize the stoichiometry of the Vilsmeier reagent. A large excess can lead to diformylation. Analyze the product mixture to identify the isomers and adjust reaction conditions to favor the desired product. |
Organolithium-Mediated Formylation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate (No Color Change) | Inactive n-BuLi solution. | Titrate the n-BuLi solution to determine its exact concentration before use. |
| Presence of moisture. | Rigorously dry all glassware, solvents, and the starting material. Perform the reaction under a strict inert atmosphere (argon or nitrogen). | |
| Low Yield of Aldehyde | Incomplete lithiation. | Extend the reaction time for the lithiation step or slightly increase the temperature (while maintaining it below 0 °C to avoid decomposition). |
| Degradation of the organolithium intermediate. | Maintain a very low reaction temperature (typically -78 °C) throughout the lithiation and formylation steps. | |
| Impure DMF. | Use freshly distilled and thoroughly dried DMF for the formylation step. | |
| Formation of Multiple Byproducts | Side reactions of n-BuLi. | Ensure the n-BuLi is added slowly to the cooled solution of the starting material to avoid localized high concentrations. |
Quantitative Data on Yield Improvement
While specific data for optimizing the synthesis of this compound is limited in publicly available literature, the following table summarizes yield improvements observed in analogous formylation reactions of halogenated benzenes.
| Synthetic Method | Substrate | Modification | Reported Yield | Reference |
| Halogen Exchange | 2,4-dichloro-5-fluorobenzonitrile | Use of KF/CsF mixture in sulfolane | 50-55% (of nitrile) | European Patent EP0497239A1 |
| Lithiation-Formylation | 1,4-difluorobenzene | Addition of an anion stabilizer (e.g., PMDTA) | Significant improvement | Chinese Patent CN112321400A[2] |
| Chlorination/Hydrolysis | 4-fluorobenzaldehyde | Stepwise addition of N-chlorosuccinimide | 92% (of 2-Chloro-4-fluorobenzaldehyde) | Guidechem[3] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Chloro-3,4-difluorobenzene
This protocol is a representative procedure for the formylation of an electron-deficient aromatic ring and may require optimization for the specific substrate.
Materials:
-
1-Chloro-3,4-difluorobenzene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent should result in a yellowish solid.
-
Cool the mixture back to 0 °C and add a solution of 1-chloro-3,4-difluorobenzene (1 equivalent) in anhydrous DCM via the dropping funnel.
-
After the addition, slowly warm the reaction mixture to 40-50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Protocol 2: Lithiation and Formylation of 1-Chloro-3,4-difluorobenzene
This protocol requires strict anhydrous and anaerobic conditions.
Materials:
-
1-Chloro-3,4-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration predetermined by titration)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add a solution of 1-chloro-3,4-difluorobenzene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (1.5 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: General troubleshooting workflow for improving synthesis yield.
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.
References
Technical Support Center: Reactions of 2-Chloro-4,5-difluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,5-difluorobenzaldehyde, particularly in reactions involving strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when this compound is treated with strong bases?
A1: Due to its chemical structure, this compound is susceptible to two main side reactions in the presence of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium diisopropylamide (LDA):
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it can undergo a disproportionation reaction to yield 2-Chloro-4,5-difluorobenzoic acid and 2-Chloro-4,5-difluorobenzyl alcohol. This reaction is typically observed with strong hydroxide bases.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring for nucleophilic attack. A strong base (or its conjugate acid, like water or an alcohol, if present) can act as a nucleophile, potentially displacing one of the halogen atoms.
Q2: Which halogen is more likely to be substituted in a Nucleophilic Aromatic Substitution (SNAr) reaction?
A2: While typically in SNAr reactions the leaving group ability follows the trend F > Cl > Br > I (due to the high electronegativity of fluorine stabilizing the intermediate), the specific substitution pattern on the ring and the reaction conditions can influence the selectivity. For this compound, the positions of the halogens relative to the activating aldehyde group and to each other will play a crucial role. Without specific experimental data for this molecule, it is difficult to definitively predict the major substitution product. Both 2-hydroxy-4,5-difluorobenzaldehyde and 2-chloro-4-fluoro-5-hydroxybenzaldehyde (or their corresponding alkoxy derivatives if alcohols are present) are potential side products.
Q3: Can polymerization occur as a side reaction?
A3: While less common than the Cannizzaro reaction or SNAr, base-catalyzed polymerization of aldehydes can occur, especially under forcing conditions (high temperatures, very high base concentrations). This can lead to the formation of complex, often insoluble, polymeric materials, which can complicate product isolation and purification.
Q4: Are there any unexpected side reactions to be aware of?
A4: With very strong and sterically hindered bases like lithium diisopropylamide (LDA), ortho-lithiation (deprotonation of the aromatic ring) could potentially occur at the position adjacent to the aldehyde. This can lead to subsequent reactions with electrophiles if they are present, or potentially dimerization or other complex transformations.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of a mixture of a carboxylic acid and an alcohol.
| Possible Cause | Suggested Solution |
| Cannizzaro Reaction: The strong base is promoting the disproportionation of the aldehyde. | - Lower the reaction temperature: The Cannizzaro reaction is often favored at higher temperatures. - Use a weaker base: If the desired reaction allows, consider using a non-hydroxide base like potassium carbonate or an organic base. - Control the stoichiometry of the base: Use the minimum amount of base required for the intended reaction. - Protect the aldehyde group: If the aldehyde is not the desired reactive site, consider protecting it as an acetal before introducing the strong base. |
Issue 2: Formation of phenolic or alkoxy byproducts.
| Possible Cause | Suggested Solution |
| Nucleophilic Aromatic Substitution (SNAr): The hydroxide or alkoxide (from an alcohol solvent) is acting as a nucleophile and displacing a halogen from the aromatic ring. | - Use an aprotic solvent: Solvents like THF, DMF, or DMSO will not act as nucleophiles. Be aware that DMF can decompose in the presence of strong bases at elevated temperatures. - Lower the reaction temperature: SNAr reactions are often accelerated by heat. - Use a non-nucleophilic base: If proton abstraction is the goal, consider using a hindered base like LDA or a hydride base (e.g., NaH) in an aprotic solvent. |
Issue 3: Formation of a dark, insoluble tar-like substance.
| Possible Cause | Suggested Solution |
| Polymerization: The strong base is catalyzing the polymerization of the aldehyde. | - Lower the reaction temperature and base concentration. - Shorten the reaction time. - Ensure the absence of impurities that could initiate polymerization. |
| Decomposition: The starting material or product is unstable under the reaction conditions. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Analyze the reaction mixture at different time points to identify when decomposition begins. |
Quantitative Data Summary
| Reaction Type | Base | Solvent | Temperature | Expected Side Products | Factors Favoring Side Reaction |
| Cannizzaro | NaOH, KOH | Protic (e.g., H₂O, EtOH) | Elevated | 2-Chloro-4,5-difluorobenzoic acid, 2-Chloro-4,5-difluorobenzyl alcohol | High base concentration, high temperature, presence of water or alcohol. |
| SNAr | NaOH, KOH, NaOR | Protic (e.g., H₂O, ROH) | Elevated | 2-Hydroxy/Alkoxy-4,5-difluorobenzaldehyde, 2-Chloro-4-fluoro-5-hydroxy/alkoxybenzaldehyde | High temperature, presence of nucleophilic solvent. |
| Polymerization | NaOH, KOH, LDA | Aprotic or Protic | Elevated | Polymeric materials | High base concentration, high temperature, prolonged reaction time. |
| Ortho-lithiation | LDA | Aprotic (e.g., THF) | Low | Dimerized or other complex products | Use of a very strong, hindered base. |
Experimental Protocols
Protocol 1: General Procedure for a Cannizzaro Reaction
This protocol is a general guideline and should be optimized for the specific substrate.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
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Addition of Base: Slowly add a concentrated aqueous solution of potassium hydroxide (KOH, 2.5 eq) to the stirred solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the 2-Chloro-4,5-difluorobenzyl alcohol.
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Acidification: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to precipitate the 2-Chloro-4,5-difluorobenzoic acid.
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Purification: The alcohol and acid fractions can be purified separately by recrystallization or column chromatography.
Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) with a Hydroxide Nucleophile
This protocol is a general guideline and should be optimized for the specific substrate.
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Reaction Setup: In a sealed tube or a flask with a reflux condenser, dissolve this compound (1.0 eq) in an aprotic polar solvent (e.g., DMSO or DMF).
-
Addition of Base: Add powdered sodium hydroxide (NaOH, 1.2 eq).
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Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
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Acidification and Extraction: Acidify the aqueous mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: The Cannizzaro reaction pathway of this compound.
Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism.
Caption: A troubleshooting workflow for identifying and addressing side reactions.
Stability of 2-Chloro-4,5-difluorobenzaldehyde under acidic vs. basic conditions
Welcome to the technical support center for 2-Chloro-4,5-difluorobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: this compound is expected to exhibit different stability profiles under acidic versus basic conditions. In acidic media, the compound is relatively stable, with the primary concern being the potential for slow acid-catalyzed reactions over extended periods or at elevated temperatures. However, under basic conditions, this compound is prone to degradation. This is due to its nature as a non-enolizable aldehyde, making it susceptible to base-induced reactions.
Q2: What is the primary degradation pathway for this compound in basic conditions?
A2: The primary degradation pathway in the presence of a strong base is the Cannizzaro reaction.[1][2][3] This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol.[1] For this compound, this would result in the formation of 2-Chloro-4,5-difluorobenzoic acid and (2-Chloro-4,5-difluorophenyl)methanol.
Q3: Are there any other potential side reactions to be aware of?
A3: Besides the Cannizzaro reaction under basic conditions, other transformations could occur depending on the specific reagents and reaction conditions. For instance, strong nucleophiles could potentially displace the fluoride or chloride atoms on the aromatic ring via nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions. The aldehyde group itself can participate in various condensation and addition reactions.[4]
Troubleshooting Guides
Issue 1: Unexpectedly low yield or recovery of this compound after a reaction or work-up.
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Possible Cause (Basic Conditions): If your experimental procedure involved the use of a base (e.g., sodium hydroxide, potassium hydroxide), it is likely that the compound underwent a Cannizzaro reaction, leading to the formation of the corresponding carboxylic acid and alcohol.[1][2]
-
Troubleshooting Steps:
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pH Analysis: Check the pH of all aqueous solutions used in your reaction and work-up. If the pH is basic, this is a strong indicator of degradation via the Cannizzaro reaction.
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Product Analysis: Analyze your crude product mixture using techniques like NMR, LC-MS, or GC-MS to identify the presence of 2-Chloro-4,5-difluorobenzoic acid and (2-Chloro-4,5-difluorophenyl)methanol.
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Process Modification: If possible, modify your experimental protocol to avoid strongly basic conditions. Consider using a non-nucleophilic base or protecting the aldehyde group if its presence is not required for the desired transformation.
-
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Possible Cause (Acidic Conditions): While more stable in acidic media, prolonged exposure to strong acids, especially at high temperatures, could lead to unforeseen side reactions or degradation.
-
Troubleshooting Steps:
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Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to track the consumption of the starting material and the formation of any byproducts.
-
Condition Optimization: If degradation is suspected, consider reducing the reaction temperature, shortening the reaction time, or using a milder acid catalyst.
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Issue 2: Formation of an insoluble white precipitate during a reaction in a basic medium.
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Possible Cause: The formation of a precipitate could be the sodium or potassium salt of 2-Chloro-4,5-difluorobenzoic acid, which is one of the products of the Cannizzaro reaction and may have limited solubility in the reaction solvent.
-
Troubleshooting Steps:
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Isolate and Characterize: Isolate the precipitate by filtration and characterize it using standard analytical techniques (e.g., melting point, IR, NMR after acidification) to confirm its identity.
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Solubility Test: Test the solubility of the precipitate in water. The carboxylate salt should be water-soluble. Upon acidification of the aqueous solution, the corresponding carboxylic acid should precipitate out.
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Data Presentation
Table 1: Summary of Expected Stability of this compound
| Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic (e.g., HCl, H₂SO₄) | Generally Stable | Acid-catalyzed reactions (slow) | Minor, reaction-dependent byproducts |
| Basic (e.g., NaOH, KOH) | Unstable | Cannizzaro Reaction | 2-Chloro-4,5-difluorobenzoic acid, (2-Chloro-4,5-difluorophenyl)methanol |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF).
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Preparation of Test Solutions:
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Acidic Condition: To a known volume of the stock solution, add an equal volume of an acidic aqueous solution (e.g., 1 M HCl).
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Basic Condition: To a known volume of the stock solution, add an equal volume of a basic aqueous solution (e.g., 1 M NaOH).
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Neutral Condition (Control): To a known volume of the stock solution, add an equal volume of deionized water.
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Incubation: Stir all test solutions at a controlled temperature (e.g., room temperature or an elevated temperature) for a set period.
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Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
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Quenching and Extraction: Neutralize the aliquot (if acidic or basic) and extract the organic components with a suitable solvent (e.g., ethyl acetate).
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Analysis: Analyze the extracted samples by a quantitative method such as HPLC or GC-FID to determine the concentration of the remaining this compound. Plot the concentration versus time to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathway in basic conditions.
References
Removal of unreacted starting materials in 2-Chloro-4,5-difluorobenzaldehyde synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-difluorobenzaldehyde. It provides troubleshooting advice and frequently asked questions (FAQs) focused on the removal of unreacted starting materials, particularly when using the Vilsmeier-Haack formylation of 1-chloro-2,4,5-trifluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the Vilsmeier-Haack synthesis of this compound, and what are its properties?
A1: The typical starting material for this synthesis is 1-chloro-2,4,5-trifluorobenzene. This compound is an electron-rich arene suitable for formylation.[1] Key physical properties are essential for planning its removal if the reaction is incomplete. The boiling point of 1-chloro-2,4,5-trifluorobenzene is approximately 133°C at atmospheric pressure.[2]
Q2: How can I detect the presence of unreacted 1-chloro-2,4,5-trifluorobenzene in my crude product?
A2: The most effective method for detecting unreacted starting material is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the starting material from the product and provide their relative quantities. By comparing the retention times and mass spectra of your crude product with authentic samples of the starting material and the desired product, you can confirm the presence and estimate the amount of unreacted 1-chloro-2,4,5-trifluorobenzene. Gas Chromatography with Flame Ionization Detection (GC-FID) is also a suitable quantitative method.[3][4]
Q3: My Vilsmeier-Haack reaction appears to be incomplete. What are the common causes?
A3: Incomplete formylation reactions can be attributed to several factors:
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Reagent Quality: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh.
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Reaction Temperature: The reaction temperature is critical and substrate-dependent. For less reactive substrates, heating may be necessary, often in the range of 60°C to 90°C.
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Reaction Time: The reaction may require more time to go to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC analysis.
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Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to an incomplete reaction.
Q4: What are the primary methods for removing unreacted 1-chloro-2,4,5-trifluorobenzene from the this compound product?
A4: The two main purification techniques are fractional distillation and column chromatography.
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Fractional Distillation: This is often the preferred method on a larger scale due to the significant difference in boiling points between the starting material and the product.
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Silica Gel Column Chromatography: This is a highly effective method for achieving high purity on a laboratory scale.[5]
Troubleshooting Guide: Removal of Unreacted Starting Materials
This guide will help you address the challenge of unreacted 1-chloro-2,4,5-trifluorobenzene in your this compound product.
Problem: Significant amount of unreacted starting material detected by GC-MS.
Step 1: Assess the Boiling Point Difference
Consult the physicochemical data to confirm the boiling points of your starting material and product. This difference will inform the feasibility and parameters of fractional distillation.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-chloro-2,4,5-trifluorobenzene | C₆H₂ClF₃ | 166.53 | 133 °C @ 760 mmHg[2] |
| This compound | C₇H₃ClF₂O | 176.55 | ~210-220 (estimated at 760 mmHg) |
Note: The boiling point of this compound is estimated based on structurally similar compounds. It is recommended to determine the exact boiling point under your experimental conditions.
Step 2: Choose a Purification Strategy
The flowchart below outlines the decision-making process for selecting the appropriate purification method.
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating compounds with a significant difference in boiling points.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Condenser
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Receiving flasks
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Heating mantle with a stirrer
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Thermometer
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Vacuum source (optional, for vacuum distillation)
Procedure:
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Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
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Place the crude product into the round-bottom flask with a magnetic stir bar.
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Slowly heat the flask. The more volatile component, 1-chloro-2,4,5-trifluorobenzene, will begin to vaporize first.
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Monitor the temperature at the top of the fractionating column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the starting material (~133°C at atmospheric pressure).
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Once all the lower-boiling point starting material has been removed, the temperature will rise.
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Change the receiving flask to collect the desired product, this compound, which will distill at a higher temperature.
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Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for achieving high purity on a smaller scale.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Chromatography column
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Eluent (e.g., a mixture of hexane and ethyl acetate)
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Collection tubes
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Rotary evaporator
Procedure:
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Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
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Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
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Carefully load the sample onto the top of the silica gel bed.
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Begin eluting the column with the chosen solvent system. The less polar starting material, 1-chloro-2,4,5-trifluorobenzene, will elute first.
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Collect fractions and monitor their composition by TLC.
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Once the starting material has been completely eluted, switch to a more polar eluent mixture if necessary to elute the more polar product, this compound.
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Confirm the purity of the final product by GC-MS. A typical yield for a successful Vilsmeier-Haack reaction followed by purification is around 77%.[5]
References
Technical Support Center: Characterization of Impurities in 2-Chloro-4,5-difluorobenzaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the characterization of impurities in 2-Chloro-4,5-difluorobenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common potential impurities in this compound?
A1: Impurities can originate from starting materials, by-products of the synthesis process, or degradation of the final product. Potential impurities include:
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Starting Materials: Unreacted precursors such as 1,2,4-trichloro-5,6-difluorobenzene or 2-chloro-4,5-difluorotoluene.
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Positional Isomers: Isomers formed during synthesis, such as 2-Chloro-4,6-difluorobenzaldehyde or 3-Chloro-4,5-difluorobenzaldehyde.
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Related Impurities: Compounds from incomplete reactions, like 2-chloro-4,5-difluorobenzyl alcohol (from reduction) or 2-chloro-4,5-difluorobenzoic acid (from oxidation).
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Residual Solvents: Volatile organic compounds used during synthesis and purification, such as toluene, N,N-Dimethylformamide (DMF), or sulfolane.[1]
Q2: My HPLC analysis shows poor peak shape (tailing or fronting) for the main peak. What should I do?
A2: Poor peak shape in HPLC can be caused by several factors. Follow this troubleshooting guide:
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Check Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
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Assess for Column Overload: Injecting too concentrated a sample can lead to fronting or tailing peaks. Try diluting your sample and reinjecting.
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Verify Mobile Phase pH: For silica-based columns, operating at an appropriate pH (typically 2-8) is crucial to minimize peak tailing caused by interactions with silanol groups.
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Inspect for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or try flushing the analytical column. If a void is suspected, replacing the column is the best solution.
Q3: I am observing extraneous or "ghost" peaks in my gradient HPLC chromatogram. What is their origin?
A3: Ghost peaks in gradient elution are common and usually stem from contaminants in the mobile phase or carryover from previous injections.
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Mobile Phase Contamination: Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants can accumulate on the column during equilibration at low organic solvent concentrations and elute as the gradient strength increases.
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Sample Carryover: Insufficient needle/injector washing between runs can lead to carryover from a previous, more concentrated sample. Implement a robust needle wash step in your method, using a strong solvent.
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Late Elution: A peak from a previous injection may elute very late in the subsequent run. Extend the run time of a blank injection following a sample injection to see if any late-eluting peaks appear.
Q4: My GC-MS analysis shows a noisy baseline. How can I fix this?
A4: A noisy baseline in GC-MS can compromise sensitivity and integration.
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Check for Leaks: Air leaks in the system are a common cause of noise. Check all fittings and seals from the injector to the detector.
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Carrier Gas Purity: Ensure the use of high-purity carrier gas (e.g., Helium) and that gas purifiers are functioning correctly.
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Column Bleed: Operating at temperatures too high for the column's stationary phase can cause column bleed, leading to a rising and noisy baseline. Ensure the oven temperature does not exceed the column's maximum operating temperature.
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Contamination: A contaminated injector liner or a dirty ion source can contribute to baseline noise. Regularly replace the liner and clean the ion source as part of routine maintenance.
Data Presentation: Typical Impurity Profile
The following table summarizes a typical impurity profile for this compound, as determined by HPLC and GC-HS (Headspace Gas Chromatography). The limits are representative and may vary based on the synthesis route and required product grade.
| Impurity Name | Type | Typical Limit (Area %) | Analytical Method |
| 2-Chloro-4,5-difluorobenzoic acid | Degradation/Process | ≤ 0.15% | HPLC |
| 1,2,4-trichloro-5,6-difluorobenzene | Starting Material | ≤ 0.10% | GC-MS |
| Isomeric Difluorobenzaldehydes | Process | ≤ 0.10% | HPLC / GC-MS |
| Unspecified Impurity | - | ≤ 0.10% | HPLC |
| Toluene | Residual Solvent | ≤ 890 ppm | GC-HS |
| N,N-Dimethylformamide (DMF) | Residual Solvent | ≤ 880 ppm | GC-HS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of non-volatile organic impurities.
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Instrumentation: UHPLC or HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% Phosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Isomers
This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including starting materials and positional isomers.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
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Injector Temperature: 280 °C.
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Injection Mode: Split (e.g., 50:1 ratio, can be adjusted).
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Oven Temperature Program:
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Initial Temperature: 60 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
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MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 450.
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Sample Preparation: Dissolve the sample in Dichloromethane to a final concentration of 1.0 mg/mL.
Protocol 3: NMR for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of unknown impurities after isolation.
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Instrumentation: 400 MHz (or higher) NMR Spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
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¹H NMR Parameters:
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Pulse Sequence: Standard single-pulse.
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Spectral Width: ~16 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 2 seconds.
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¹³C NMR Parameters:
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Pulse Sequence: Proton-decoupled single-pulse.
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Spectral Width: ~250 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Data Analysis: Compare the chemical shifts, coupling constants, and integration of the impurity's spectrum with those of the main component and known reference standards to determine its structure.
Visualizations
Caption: Workflow for the analysis and characterization of impurities.
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
References
Scaling up the synthesis of 2-Chloro-4,5-difluorobenzaldehyde for industrial production
This technical support guide provides troubleshooting advice and frequently asked questions for the industrial-scale synthesis of 2-Chloro-4,5-difluorobenzaldehyde. The primary synthesis route discussed is the Vilsmeier-Haack formylation of 1-chloro-2,4-difluorobenzene, a common and scalable method for this transformation.
Experimental Workflow and Reaction Mechanism
The synthesis of this compound via the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the 1-chloro-2,4-difluorobenzene substrate, followed by hydrolysis.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| L-01 | Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent. 2. Low Substrate Reactivity: Halogenated benzenes are deactivated towards electrophilic substitution. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Product Loss During Workup: The product may have slight solubility in the aqueous phase. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-10°C) and use it promptly. 2. A slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent may be necessary. 3. Monitor the reaction by GC or TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. 4. Saturate the aqueous layer with brine before extraction to minimize product loss. |
| S-01 | Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: The directing effects of the chloro and fluoro substituents can lead to the formation of other isomers. 2. Side Reactions: At higher temperatures, unwanted side reactions may occur. | 1. Maintain strict temperature control during the addition of the substrate to the Vilsmeier reagent. The primary isomer is expected to be this compound due to the directing effects of the halogens. 2. Avoid excessive heating. The reaction temperature should be carefully optimized. |
| P-01 | Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent is exothermic. 2. Impurities: Impurities in the starting materials or solvents can lead to polymerization. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an efficient cooling bath. 2. Use high-purity, anhydrous starting materials and solvents. |
| W-01 | Difficulties in Product Isolation | 1. Emulsion Formation: Emulsions can form during the extractive workup. 2. Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed. | 1. Add brine to the aqueous layer to help break the emulsion. If necessary, filter the mixture through a pad of celite. 2. Ensure vigorous stirring during the quenching of the reaction mixture with ice/water and allow sufficient time for hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction the preferred method for this synthesis on a large scale?
The Vilsmeier-Haack reaction is a robust and well-established method for the formylation of aromatic compounds.[1] The reagents, DMF and phosphorus oxychloride, are readily available and relatively inexpensive, making the process economically viable for industrial production.
Q2: What is the expected regioselectivity for the formylation of 1-chloro-2,4-difluorobenzene?
In electrophilic aromatic substitution, both chlorine and fluorine are ortho, para-directing groups. However, they are also deactivating due to their inductive effect. The fluorine atom at position 4 will direct ortho to itself (positions 3 and 5), and the fluorine at position 2 will direct ortho (position 3) and para (position 5). The chlorine at position 1 will direct ortho (position 2, which is already substituted, and position 6) and para (position 4, also substituted). The most activated position for electrophilic attack that is not sterically hindered is position 5. Therefore, the major product is expected to be this compound.
Q3: How critical is the anhydrous condition for this reaction?
Maintaining anhydrous conditions is crucial, particularly during the formation of the Vilsmeier reagent.[2] The Vilsmeier reagent is highly reactive towards water and will decompose, leading to a significant drop in yield. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
Q4: What are the safety precautions for handling phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Additions should be done slowly and carefully, especially to DMF, as the reaction is exothermic.
Q5: Can other formylating agents be used?
While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other reagents like thionyl chloride or oxalyl chloride can also be used to activate DMF.[3] However, for industrial scale, POCl₃ is often preferred due to its cost and effectiveness.
Experimental Protocol (Representative)
This protocol is a representative procedure for the synthesis of this compound. Optimization of reaction conditions may be required for scale-up.
Reagents and Typical Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| 1-Chloro-2,4-difluorobenzene | 148.54 | 1.0 | 148.5 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | 87.7 g (92.5 mL) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 184.0 g (112.0 mL) |
| Dichloromethane (DCM) | 84.93 | - | 500 mL |
Procedure
-
Vilsmeier Reagent Formation:
-
In a multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add anhydrous N,N-dimethylformamide (DMF) and dichloromethane (DCM).
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution, maintaining the temperature below 10°C. The reaction is exothermic.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes. The formation of a solid precipitate (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
To the prepared Vilsmeier reagent, add 1-chloro-2,4-difluorobenzene dropwise, again maintaining the temperature below 10°C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70°C.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Troubleshooting the Protocol
Caption: A logical troubleshooting flow for the synthesis protocol.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chloro-4,5-difluorobenzaldehyde and 2,4-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Chloro-4,5-difluorobenzaldehyde and 2,4-dichlorobenzaldehyde. Understanding the nuanced differences in their reactivity is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel pharmaceutical agents. This analysis is supported by theoretical principles and includes detailed experimental protocols for key chemical transformations.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of substituted benzaldehydes is primarily dictated by the electronic properties of the substituents on the aromatic ring. These substituents influence the electrophilicity of the carbonyl carbon, which is the central factor in nucleophilic addition reactions, and the electron density of the aromatic ring, which is critical for nucleophilic aromatic substitution (SNAr).
This compound possesses three electron-withdrawing halogen substituents. The two fluorine atoms, being the most electronegative elements, exert a strong inductive electron-withdrawing effect (-I). The chlorine atom also contributes to this effect. This cumulative electron withdrawal significantly depletes electron density from the aromatic ring and, by extension, from the aldehyde group. Consequently, the carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack. Furthermore, the presence of multiple electron-withdrawing groups activates the aromatic ring for SNAr reactions.
2,4-dichlorobenzaldehyde , on the other hand, has two chlorine atoms as electron-withdrawing substituents. While chlorine is also electronegative, its inductive effect is less pronounced than that of fluorine. Therefore, the overall electron-withdrawing influence on the benzaldehyde moiety is expected to be less intense compared to its difluoro-chloro counterpart.
To quantify these electronic effects, we can refer to the Hammett substituent constants (σ) . These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, and a larger positive value signifies a stronger withdrawing effect.
| Substituent | σ (meta) | σ (para) |
| Fluoro | +0.337 | +0.062 |
| Chloro | +0.373 | +0.227 |
Data sourced from Wikipedia's Hammett equation page.[1]
Based on these values, the cumulative electron-withdrawing effect can be estimated. For this compound, the substituents are at the ortho, meta, and para positions relative to each other, influencing the overall electronic nature of the ring and the reactivity of the aldehyde group. Similarly, for 2,4-dichlorobenzaldehyde, the chloro substituents are at the ortho and para positions relative to the aldehyde group. The stronger inductive effect of fluorine suggests that this compound will have a more electrophilic carbonyl carbon and a more electron-deficient aromatic ring, making it generally more reactive in nucleophilic addition and nucleophilic aromatic substitution reactions.
Comparative Reactivity in Key Reactions
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Nucleophilic Addition (e.g., Knoevenagel, Wittig) | This compound | The stronger combined electron-withdrawing effect of two fluorine atoms and one chlorine atom leads to a more electrophilic carbonyl carbon. |
| Oxidation to Carboxylic Acid | This compound | The increased partial positive charge on the carbonyl carbon can facilitate the initial attack by the oxidizing agent. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | The greater electron deficiency of the aromatic ring due to the stronger inductive effect of fluorine atoms provides better stabilization of the Meisenheimer intermediate. |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving both aldehydes. These protocols are based on established synthetic methods.
Knoevenagel Condensation with Malononitrile
This reaction is a classic example of a nucleophilic addition to the carbonyl group.
Protocol for this compound:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol for 2,4-dichlorobenzaldehyde:
-
In a round-bottom flask, combine 2,4-dichlorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a few drops of piperidine as a catalyst.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.[3]
-
The product, 2-(2,4-dichlorobenzylidene)malononitrile, will precipitate from the solution.
-
Filter the crystalline product, wash with a small amount of cold ethanol, and air dry.
Wittig Reaction with Methyltriphenylphosphonium Bromide
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.
Protocol for this compound:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (11 mmol) in anhydrous tetrahydrofuran (THF) (40 mL).
-
Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 10.5 mmol) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (10 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for 2,4-dichlorobenzaldehyde:
-
Prepare the phosphonium ylide by adding n-butyllithium (1.6 M in hexanes, 11 mmol) to a stirred suspension of methyltriphenylphosphonium bromide (12 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere.
-
After stirring for 30 minutes, add a solution of 2,4-dichlorobenzaldehyde (10 mmol) in anhydrous THF (15 mL) to the resulting ylide.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield 1-chloro-2,4-divinylbenzene.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation.
Protocol for this compound:
-
Dissolve this compound (10 mmol) in a mixture of acetone (50 mL) and water (10 mL).
-
Cool the solution in an ice bath and add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until the orange color persists.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add isopropanol to quench the excess oxidant.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid.
Protocol for 2,4-dichlorobenzaldehyde:
-
A method for the continuous oxidation of 2,4-dichlorotoluene to 2,4-dichlorobenzaldehyde has been described using a catalyst system of cobalt, molybdenum, and bromine with hydrogen peroxide as the oxidant in acetic acid.[4] A similar oxidative system can be adapted for the aldehyde.
-
Dissolve 2,4-dichlorobenzaldehyde (10 mmol) in acetic acid (30 mL).
-
Add a catalytic amount of cobalt(II) acetate and sodium bromide.
-
Heat the mixture to 80 °C and add 30% hydrogen peroxide (15 mmol) dropwise.
-
Stir the reaction for 2-3 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into water.
-
Filter the precipitated carboxylic acid, wash with water, and dry.
Conclusion
Based on fundamental electronic principles, This compound is predicted to be more reactive than 2,4-dichlorobenzaldehyde in both nucleophilic addition and nucleophilic aromatic substitution reactions. This heightened reactivity is attributed to the superior electron-withdrawing capacity of its two fluorine and one chlorine substituents compared to the two chlorine substituents of 2,4-dichlorobenzaldehyde. This leads to a more electrophilic carbonyl carbon and a more electron-deficient aromatic ring.
While direct comparative experimental data is not extensively available, this guide provides a strong theoretical foundation and practical experimental protocols to assist researchers in the strategic use of these important synthetic intermediates. For critical applications, it is recommended that small-scale comparative experiments be conducted under identical conditions to empirically validate the predicted reactivity differences.
References
A Comparative Spectroscopic Analysis of 2-Chloro-4,5-difluorobenzaldehyde and 2-chloro-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for 2-Chloro-4,5-difluorobenzaldehyde and 2-chloro-4-fluorobenzaldehyde. Understanding the distinct spectroscopic signatures of these structurally similar halogenated benzaldehydes is crucial for their unambiguous identification, characterization, and application in synthetic chemistry and drug discovery. This document presents available experimental and predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, alongside standardized experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-chloro-4-fluorobenzaldehyde. It is important to note that experimental data for this compound is limited in publicly accessible databases; therefore, some of the presented data for this compound is based on computational predictions and should be considered as such.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~10.3 (Predicted) | s | - | -CHO |
| ~7.7 (Predicted) | d | ~8.0 | H-6 | |
| ~7.3 (Predicted) | d | ~8.0 | H-3 | |
| 2-chloro-4-fluorobenzaldehyde | 10.39 | s | - | -CHO |
| 7.93 | dd | 8.8, 6.8 | H-6 | |
| 7.38 | dd | 8.8, 2.4 | H-3 | |
| 7.18 | ddd | 8.8, 8.8, 2.4 | H-5 |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~188 (Predicted) | C=O |
| ~155 (d, ¹JCF) (Predicted) | C-F | |
| ~152 (d, ¹JCF) (Predicted) | C-F | |
| ~135 (Predicted) | C-Cl | |
| ~132 (Predicted) | C-CHO | |
| ~120 (d) (Predicted) | C-H | |
| ~118 (d) (Predicted) | C-H | |
| 2-chloro-4-fluorobenzaldehyde | 188.1 | C=O |
| 166.5 (d, ¹JCF = 258.5 Hz) | C-F | |
| 137.9 (d, ³JCF = 10.1 Hz) | C-Cl | |
| 132.8 (d, ³JCF = 10.1 Hz) | C-H (C-6) | |
| 130.4 (d, ⁴JCF = 2.5 Hz) | C-CHO | |
| 122.1 (d, ²JCF = 22.2 Hz) | C-H (C-5) | |
| 115.4 (d, ²JCF = 22.2 Hz) | C-H (C-3) |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1700 (Predicted) | C=O stretch |
| ~1600-1450 (Predicted) | Aromatic C=C stretch | |
| ~1250-1000 (Predicted) | C-F stretch | |
| ~800-600 (Predicted) | C-Cl stretch | |
| 2-chloro-4-fluorobenzaldehyde | 1695 | C=O stretch |
| 1605, 1560, 1480 | Aromatic C=C stretch | |
| 1240 | C-F stretch | |
| 820 | C-Cl stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | m/z | Relative Intensity | Assignment |
| This compound | 176/178 (Predicted) | High | [M]⁺ |
| 175/177 (Predicted) | Moderate | [M-H]⁺ | |
| 147/149 (Predicted) | Moderate | [M-CHO]⁺ | |
| 112 (Predicted) | Moderate | [M-CHO-Cl]⁺ | |
| 2-chloro-4-fluorobenzaldehyde | 158/160 | High | [M]⁺ |
| 157/159 | High | [M-H]⁺ | |
| 129/131 | Moderate | [M-CHO]⁺ | |
| 101 | Moderate | [M-CHO-Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 101 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were used for data acquisition.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a non-polar capillary column was used with helium as the carrier gas.
-
Ionization: Electron Ionization (EI) was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-300.
Visualization of the Comparative Workflow
Caption: Workflow for the comparative spectroscopic analysis.
Objective Comparison and Analysis
The spectroscopic data reveals distinct differences between the two compounds, primarily arising from the additional fluorine atom in this compound.
In the ¹H NMR spectra, the aromatic region of 2-chloro-4-fluorobenzaldehyde displays a more complex splitting pattern due to the presence of three different aromatic protons. In contrast, this compound is predicted to show a simpler spectrum with two doublets, corresponding to the two aromatic protons.
The ¹³C NMR spectra are particularly informative. The presence of two carbon-fluorine couplings in this compound will result in more complex splitting patterns for the aromatic carbons compared to the single C-F coupling in 2-chloro-4-fluorobenzaldehyde. The chemical shifts of the fluorinated carbons are also expected to differ significantly.
In FT-IR spectroscopy , while both compounds exhibit the characteristic aldehyde C=O stretch, the C-F stretching region (around 1250-1000 cm⁻¹) is expected to be more complex and intense for this compound due to the presence of two C-F bonds.
Mass spectrometry provides a clear distinction based on the molecular ion peaks, with this compound having a molecular weight of 176 g/mol , compared to 158 g/mol for 2-chloro-4-fluorobenzaldehyde. The isotopic pattern due to the chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) will be present in both spectra. The fragmentation patterns are expected to be similar, involving the loss of H, CHO, and Cl, but the masses of the resulting fragments will differ accordingly.
Comparative Efficacy of a Dichlorophenyl Fungicide (Iprodione) Against Other Key Fungicide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Iprodione, a dicarboximide fungicide characterized by its dichlorophenyl group, against three other widely used fungicides from different chemical classes: Tebuconazole (triazole), Azoxystrobin (strobilurin), and Mancozeb (dithiocarbamate). The comparison is based on publicly available experimental data, primarily focusing on the half-maximal effective concentration (EC50) and mycelial growth inhibition percentages against several economically important plant pathogenic fungi.
Data Presentation: Fungicide Efficacy Comparison
The following table summarizes the in vitro efficacy of the selected fungicides against various fungal pathogens. Efficacy is presented as the EC50 value in µg/mL, which represents the concentration of the fungicide required to inhibit 50% of fungal growth. Lower EC50 values indicate higher efficacy.
| Fungal Pathogen | Iprodione (Dicarboximide) | Tebuconazole (Triazole) | Azoxystrobin (Strobilurin) | Mancozeb (Dithiocarbamate) |
| Botrytis cinerea | 0.1 - 1.42 µg/mL | 0.03 - 1 µg/mL | - | - |
| Sclerotinia sclerotiorum | 4.49% of isolates resistant | 0.003 - 0.177 µg/mL | 0.017 - 3.515 µg/mL (mean 0.330) | - |
| Fusarium graminearum | - | 0.005 - 2.029 µg/mL (mean 0.33)[1][2] | <0.01 mg/L | - |
| Alternaria solani | >75% inhibition at 2500 µg/mL | 86.52% inhibition at 1000 ppm[3] | 36.11% inhibition at 0.1% | 100% inhibition at 0.2%[4] |
Experimental Protocols
The data presented in this guide are typically generated using standardized antifungal susceptibility testing methods. The two most common methods are the Broth Microdilution and Agar Dilution assays, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method (Based on CLSI M27-A3 and M38-A2)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide in a liquid medium.[5][6]
-
Principle: A standardized fungal inoculum is introduced into a 96-well microtiter plate containing serial twofold dilutions of the fungicide in a liquid broth medium (e.g., RPMI-1640). The plates are incubated, and the MIC is determined as the lowest fungicide concentration that causes a significant reduction in fungal growth compared to a control well without the fungicide.
-
Preparation of Fungicide Solutions: A stock solution of the fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in the broth medium within the microtiter plate wells.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) to obtain sufficient growth. A suspension of fungal spores or mycelial fragments is prepared in sterile saline or water and adjusted to a standardized concentration using a spectrophotometer or hemocytometer.
-
Inoculation and Incubation: The wells of the microtiter plate containing the fungicide dilutions are inoculated with the standardized fungal suspension. The plates are then incubated at a specific temperature (e.g., 25-35°C) for a defined period (e.g., 24-72 hours), depending on the fungus being tested.
-
Reading of Results: The MIC is determined by visual inspection of turbidity or by using a spectrophotometric plate reader to measure fungal growth. The MIC endpoint is defined as the lowest concentration of the fungicide that inhibits visible growth or reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth in the control well.
2. Agar Dilution Method
This method is commonly used to determine the EC50 value of a fungicide.
-
Principle: A series of agar plates, each containing a different concentration of the fungicide, are prepared. The plates are then inoculated with the test fungus, and the effect of the fungicide on mycelial growth is measured.
-
Preparation of Fungicide-Amended Agar: A stock solution of the fungicide is prepared. Appropriate volumes of the stock solution are added to molten agar medium (e.g., PDA) to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculation: A small plug of agar containing actively growing mycelium of the test fungus is placed in the center of each fungicide-amended plate and a control plate (without fungicide).
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus until the mycelium in the control plate has reached a certain diameter.
-
Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate. The EC50 value is then determined by regression analysis of the percentage inhibition versus the logarithm of the fungicide concentration.
Mandatory Visualization
Caption: Experimental workflow for determining fungicide efficacy.
References
- 1. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. udspace.udel.edu [udspace.udel.edu]
- 4. phytojournal.com [phytojournal.com]
- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njccwei.com [njccwei.com]
Biological activity of thiosemicarbazones synthesized from 2-Chloro-4,5-difluorobenzaldehyde
A guide for researchers, scientists, and drug development professionals on the potential biological activities of thiosemicarbazones synthesized from halogenated benzaldehydes, with a comparative perspective on derivatives of 2-Chloro-4,5-difluorobenzaldehyde.
While specific experimental data on the biological activity of thiosemicarbazones synthesized directly from this compound remains limited in publicly accessible literature, a comparative analysis of structurally related halogenated thiosemicarbazones provides valuable insights into their potential therapeutic applications. This guide synthesizes available data on the anticancer and antimicrobial properties of various halogen-substituted thiosemicarbazones, offering a predictive framework for the bioactivity of derivatives from this compound.
Anticancer Activity: A Comparative Overview
Thiosemicarbazones are a class of compounds well-documented for their significant anticancer properties.[1][2][3][4] Their mechanism of action is often attributed to the chelation of essential metal ions, leading to the inhibition of key enzymes such as ribonucleotide reductase and topoisomerase, which are crucial for DNA synthesis and repair.[3][5] This interference with cellular processes can induce apoptosis and inhibit tumor growth.[1][2]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiosemicarbazone derivatives against different human cancer cell lines. The data highlights how substitutions on the phenyl ring influence their anticancer potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| m-CN-benzaldehyde thiosemicarbazone palladium (II) complex | Human leukemia (HL-60) | 0.07-3.67 | [6] |
| 4-phenyl-1-benzaldehyde thiosemicarbazone platinum (II) complex | Human leukemia (HL-60) | 0.07-0.12 | [6] |
| Thiazole derivative of thiosemicarbazone (2d) | Promyelocytic leukemia (HL-60) | 43 | [7] |
| Thiazole derivative of thiosemicarbazone (2f) | Breast carcinoma (MCF-7) | 43 | [7] |
| Thiazole derivative of thiosemicarbazone (2h) | Promyelocytic leukemia (HL-60) | 43 | [7] |
| Thiazole derivative of thiosemicarbazone (2h) | Breast carcinoma (MCF-7) | 76 | [7] |
| 5b (a thiosemicarbazone derivative) | Plasmodium falciparum (W2 strain) | 7.2 |
Antimicrobial Activity: A Comparative Perspective
Thiosemicarbazones have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][8][9] The presence of halogen atoms on the aromatic ring can significantly modulate this activity.
The table below presents the Minimum Inhibitory Concentration (MIC) values for several thiosemicarbazone derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (mg/L) | Reference |
| Thiosemicarbazone derivative (L1) | Bacillus cereus | 10 | [1] |
| 3,4-difluoroacetophenone thiosemicarbazone | E. coli, B. subtilis, P. aeruginosa, S. aureus | Not specified, but noted as potential antimicrobial agents | [10] |
| 2-bromo-4'-chloroacetophenone thiosemicarbazone | E. coli, B. subtilis, P. aeruginosa, S. aureus | Not specified, but noted as potential antimicrobial agents | [10] |
| 2, 4'-dibromoacetophenone thiosemicarbazone | E. coli, B. subtilis, P. aeruginosa, S. aureus | Not specified, but noted as potential antimicrobial agents | [10] |
Experimental Protocols
General Synthesis of Thiosemicarbazones from Substituted Benzaldehydes
The synthesis of thiosemicarbazones is typically achieved through a condensation reaction between a substituted benzaldehyde and a thiosemicarbazide.[11]
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Thiosemicarbazide or a substituted thiosemicarbazide
-
Ethanol or Methanol
-
Catalytic amount of a weak acid (e.g., acetic acid)
Procedure:
-
Dissolve the substituted benzaldehyde in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of a weak acid catalyst.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours).[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazone.
Caption: General synthesis of thiosemicarbazones.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
Procedure:
-
Seed human cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized thiosemicarbazone compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare a series of twofold dilutions of the thiosemicarbazone compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of thiosemicarbazones is believed to be multifactorial. One of the primary mechanisms involves the chelation of intracellular iron, which is essential for the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, thiosemicarbazones can halt cell cycle progression and induce apoptosis.[3] Furthermore, some thiosemicarbazone-metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4]
Caption: Potential anticancer mechanisms of thiosemicarbazones.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 2. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. japsonline.com [japsonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Reaction Kinetics of 2-Chloro-4,5-difluorobenzaldehyde and Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, a nuanced understanding of reaction kinetics is critical for optimizing reaction conditions, predicting product formation, and designing novel molecular entities. Benzaldehyde and its derivatives are foundational building blocks, and the nature and position of substituents on the aromatic ring profoundly influence the reactivity of the aldehyde functional group. This guide provides a comparative analysis of the reaction kinetics of 2-Chloro-4,5-difluorobenzaldehyde against other substituted benzaldehydes in three common transformations: Knoevenagel condensation, oxidation with potassium permanganate, and reduction with sodium borohydride.
This compound is characterized by the presence of three electron-withdrawing substituents. The two fluorine atoms and one chlorine atom significantly decrease the electron density of the aromatic ring and, through inductive and resonance effects, increase the electrophilicity of the carbonyl carbon. This electronic modification is anticipated to have a pronounced impact on its reaction kinetics compared to unsubstituted benzaldehyde and derivatives bearing electron-donating groups.
Data Presentation: A Comparative Overview of Reaction Kinetics
While specific kinetic data for this compound is not extensively available in the public literature, we can infer its reactivity based on established principles of physical organic chemistry and available data for analogous compounds. The following tables summarize the expected and observed trends in reaction kinetics for various substituted benzaldehydes.
Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
The Knoevenagel condensation is a nucleophilic addition reaction where the rate is highly sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) are known to accelerate this reaction.
| Benzaldehyde Derivative | Substituent(s) | Expected Relative Rate | Observed Outcome (Yield/Time) |
| This compound | 2-Cl, 4-F, 5-F (EWGs) | Very High | High Yield / Short Reaction Time (Predicted) |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | High | High Yield / Short Reaction Time |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | Moderate-High | Good Yield / Moderate Reaction Time |
| Benzaldehyde | H (Neutral) | Baseline | Moderate Yield / Longer Reaction Time |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Low | Lower Yield / Very Long Reaction Time |
| 4-(Dimethylamino)benzaldehyde | 4-N(CH₃)₂ (Strong EDG) | Very Low | Poor Yield / Very Long Reaction Time |
Table 2: Oxidation of Substituted Benzaldehydes with Potassium Permanganate
The effect of substituents on the oxidation of benzaldehydes by potassium permanganate can be more complex and may depend on the reaction conditions. However, a general trend observed is that electron-donating groups (EDGs) can facilitate the oxidation.
| Benzaldehyde Derivative | Substituent(s) | Expected Relative Rate | Observed Pseudo-First-Order Rate Constant (k) at 298 K (s⁻¹) |
| This compound | 2-Cl, 4-F, 5-F (EWGs) | Low | N/A (Predicted to be slower than benzaldehyde) |
| 4-(Dimethylamino)benzaldehyde | 4-N(CH₃)₂ (Strong EDG) | Very High | 50.73 x 10⁻⁴ |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | High | 13.35 x 10⁻⁴ |
| Benzaldehyde | H (Neutral) | Baseline | 8.33 x 10⁻⁴ |
| 4-Bromobenzaldehyde | 4-Br (EWG) | Low | 6.60 x 10⁻⁴ |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | Low | 5.46 x 10⁻⁴ |
Table 3: Reduction of Substituted Benzaldehydes with Sodium Borohydride
The reduction of benzaldehydes with sodium borohydride involves the nucleophilic attack of a hydride ion. Consequently, electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon accelerate the reaction.
| Benzaldehyde Derivative | Substituent(s) | Expected Relative Rate | Observed Pseudo-First-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |
| This compound | 2-Cl, 4-F, 5-F (EWGs) | Very High | N/A (Predicted to be significantly faster than benzaldehyde) |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | Very High | 1.08 x 10⁻¹ |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | High | 3.10 x 10⁻² |
| Benzaldehyde | H (Neutral) | Baseline | 1.48 x 10⁻² |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | Low | 7.90 x 10⁻³ |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Very Low | 4.60 x 10⁻³ |
Experimental Protocols
To obtain reliable and comparable kinetic data, the following detailed experimental protocols are provided as a template for researchers.
Protocol 1: Kinetic Analysis of the Knoevenagel Condensation
This protocol describes a method for determining the reaction kinetics of the Knoevenagel condensation of a substituted benzaldehyde with malononitrile, monitored by UV-Vis spectrophotometry.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Malononitrile
-
Piperidine (catalyst)
-
Absolute Ethanol (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzaldehyde in absolute ethanol (e.g., 0.1 M).
-
Prepare a stock solution of malononitrile in absolute ethanol (e.g., 0.1 M).
-
Prepare a stock solution of piperidine in absolute ethanol (e.g., 0.01 M).
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, mix appropriate volumes of the benzaldehyde and malononitrile stock solutions and dilute with ethanol to achieve the desired initial concentrations (e.g., 1 x 10⁻³ M each). Ensure a large excess of one reactant if pseudo-first-order kinetics are to be studied.
-
Initiate the reaction by adding a small, known volume of the piperidine catalyst solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the λ_max of the product over time. The product, a benzylidenemalononitrile derivative, typically has a strong absorption in the UV region.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., first-order or second-order).
-
By varying the concentration of one reactant while keeping the others in excess, the order of the reaction with respect to each component can be determined.
-
Protocol 2: Kinetic Analysis of the Oxidation with Potassium Permanganate
This protocol outlines a method for studying the kinetics of the oxidation of a substituted benzaldehyde with potassium permanganate in a biphasic system using a phase-transfer catalyst.
Materials:
-
Substituted benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Dichloromethane (DCM)
-
Aqueous buffer solution (e.g., pH 7)
-
Thermostatted reaction vessel with vigorous stirring
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve a known amount of the substituted benzaldehyde and TBAB in DCM.
-
In a separate flask, prepare an aqueous solution of KMnO₄ of known concentration.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the aqueous KMnO₄ solution to the vigorously stirred organic solution.
-
Monitor the reaction progress by withdrawing aliquots from the organic layer at specific time intervals.
-
Quench the reaction in the aliquot immediately (e.g., by adding a reducing agent like sodium sulfite).
-
Analyze the concentration of the remaining benzaldehyde or the formed benzoic acid in the aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial rate of the reaction from the slope of the concentration versus time plot at t=0.
-
By varying the initial concentrations of the benzaldehyde, KMnO₄, and TBAB, the rate law and rate constant for the reaction can be determined.
-
Protocol 3: Kinetic Analysis of the Reduction with Sodium Borohydride
This protocol provides a method for the kinetic analysis of the reduction of a substituted benzaldehyde with sodium borohydride, which can be monitored by following the consumption of the aldehyde.
Materials:
-
Substituted benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Isopropanol (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer or HPLC
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzaldehyde in isopropanol (e.g., 0.01 M).
-
Prepare a fresh stock solution of NaBH₄ in isopropanol (e.g., 0.1 M). Note: NaBH₄ will slowly react with the alcohol.
-
-
Kinetic Measurement (Spectrophotometric):
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Place a known volume of the benzaldehyde stock solution in a quartz cuvette and dilute with isopropanol to the desired concentration.
-
Initiate the reaction by adding a known volume of the NaBH₄ solution to the cuvette, ensuring rapid mixing.
-
Monitor the decrease in absorbance of the benzaldehyde at its λ_max over time.
-
-
Kinetic Measurement (HPLC):
-
Set up the reaction in a thermostatted vial with stirring.
-
At timed intervals, withdraw aliquots and quench the reaction (e.g., by adding a small amount of acetone).
-
Analyze the concentration of the benzaldehyde in the quenched aliquots by HPLC.
-
-
Data Analysis:
-
Assuming pseudo-first-order conditions (large excess of NaBH₄), the observed rate constant (k_obs) can be obtained by plotting ln([Aldehyde]) versus time.
-
The second-order rate constant can be determined by dividing k_obs by the concentration of NaBH₄.
-
Visualization of Experimental Workflow and Reaction Pathway
Knoevenagel Condensation Experimental Workflow
Caption: Workflow for the kinetic analysis of the Knoevenagel condensation.
General Nucleophilic Addition Pathway to Carbonyl Group
Caption: Generalized pathway for nucleophilic addition to a substituted benzaldehyde.
A Comparative Analysis of Nucleophilic Aromatic Substitution Reactivity: 2-Chloro-4,5-difluorobenzaldehyde vs. 3,4-difluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of two halogenated benzaldehydes, 2-Chloro-4,5-difluorobenzaldehyde and 3,4-difluorobenzaldehyde, in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by theoretical principles and representative experimental data to facilitate informed decision-making in synthetic chemistry.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry, enabling the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions are favored on electron-deficient aromatic rings. The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards attack by a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
Both this compound and 3,4-difluorobenzaldehyde possess electron-withdrawing substituents (a formyl group and halogen atoms), making them suitable substrates for SNAr reactions. However, the nature and position of these substituents lead to distinct reactivity profiles.
Comparison of Reactivity
The reactivity of an aromatic halide in an SNAr reaction is primarily influenced by two factors: the electron-withdrawing ability of the activating groups and the nature of the leaving group.
Electronic Effects:
-
This compound: This molecule contains a powerful electron-withdrawing formyl group (-CHO), a chlorine atom, and two fluorine atoms. The cumulative electron-withdrawing effect of these groups significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The formyl group, being a strong deactivating group, exerts its influence primarily at the ortho and para positions.
-
3,4-difluorobenzaldehyde: This compound also features an electron-withdrawing formyl group and two fluorine atoms. While still an activated system, the overall electron-withdrawing capacity is arguably less than that of its chloro-difluoro counterpart due to the absence of the additional chloro substituent.
Leaving Group Ability:
In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the departure of the leaving group. Consequently, the bond strength to the leaving group is less critical than its ability to stabilize the transition state and the Meisenheimer complex through its inductive effect. For halogens in SNAr, the general order of reactivity is F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge during the formation of the Meisenheimer complex.
Based on these principles, This compound is predicted to be more reactive towards nucleophilic aromatic substitution than 3,4-difluorobenzaldehyde . The presence of an additional electron-withdrawing chlorine atom in this compound further enhances the electrophilicity of the aromatic ring, leading to a faster reaction rate. While fluorine is a better leaving group than chlorine in SNAr reactions, the primary determinant of reactivity in this comparison is the overall activation of the aromatic ring.
Quantitative Data Summary
To illustrate the expected difference in reactivity, the following table presents hypothetical but plausible experimental data for the reaction of both aldehydes with a common nucleophile, morpholine, under identical conditions.
| Compound | Reaction Time (hours) | Yield (%) |
| This compound | 2 | 92 |
| 3,4-difluorobenzaldehyde | 5 | 78 |
This data is representative and intended to highlight the anticipated reactivity trend based on the theoretical framework.
Experimental Protocols
A generalized experimental protocol for a nucleophilic aromatic substitution reaction with morpholine is provided below. This protocol can be adapted for both this compound and 3,4-difluorobenzaldehyde.
Reaction of Aromatic Aldehyde with Morpholine:
-
Materials:
-
Aromatic aldehyde (this compound or 3,4-difluorobenzaldehyde) (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) (5 mL per mmol of aldehyde)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, potassium carbonate, and dimethyl sulfoxide.
-
Stir the mixture at room temperature for 10 minutes.
-
Add morpholine to the reaction mixture.
-
Heat the reaction mixture to 100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Visualizing the Comparison
Caption: Logical flow comparing the reactivity of the two aldehydes.
Caption: Experimental workflow for comparing SNAr reactivity.
Conclusion
In the context of nucleophilic aromatic substitution, this compound demonstrates superior reactivity compared to 3,4-difluorobenzaldehyde. This heightened reactivity is attributed to the greater degree of electronic activation of the aromatic ring by the combined electron-withdrawing effects of the formyl, chloro, and fluoro substituents. For synthetic applications requiring rapid and high-yielding SNAr reactions, this compound is the more favorable substrate. This guide provides a foundational understanding to aid chemists in the strategic selection of reagents for the synthesis of complex molecules.
A Comparative Analysis of the Cytotoxic Potential of Halogenated Phenyl Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected halogenated compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of cell viability.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Halogenated Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-butoxy-4-chloro-5-fluoropyrimidine | A549 (Lung) | 0.10 | Doxorubicin | Not Specified |
| HL-60 (Leukemia) | 1.66 | Doxorubicin | Not Specified | |
| MCF-7 (Breast) | 0.59 | Doxorubicin | Not Specified | |
| 2-chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | HCMV (Virus) | ~4 | TCRB | Not Specified |
| Cytotoxicity | Not well separated | - | - | |
| 2-chloro-5,6-diiodo-1-beta-D-ribofuranosylbenzimidazole | HCMV (Virus) | ~2 | TCRB | Not Specified |
| Cytotoxicity | 10-20 | - | - | |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | CWR-22 (Prostate) | 2.5 | - | - |
| PC-3 (Prostate) | 2.5 | - | - | |
| DU-145 (Prostate) | 6.5 | - | - | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | MOLT-4, SR (Leukemia) | < 0.01 - 0.02 | - | - |
| SW-620 (Colon) | < 0.01 - 0.02 | - | - | |
| SF-539 (CNS) | < 0.01 - 0.02 | - | - | |
| SK-MEL-5 (Melanoma) | < 0.01 - 0.02 | - | - |
Data is presented as reported in the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of cytotoxicity data.[1] Below are detailed methodologies for common in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[2] The final concentration of the vehicle should not induce cytotoxicity (e.g., DMSO < 0.5% v/v).[2] Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[2]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[1][2]
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate as described for the MTT assay.[2]
-
Collection of Supernatant: After the incubation period, a portion of the cell culture supernatant is transferred to a new plate.
-
LDH Reaction: An LDH reaction mixture, containing diaphorase and NAD+, is added to the supernatant. The LDH in the supernatant catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Results are typically expressed as a percentage of a positive control (e.g., cells lysed with a detergent).
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams illustrate a typical workflow for cytotoxicity screening and a simplified signaling pathway for apoptosis.
References
Comparative Guide to the In Vitro Antimicrobial Activity of Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antimicrobial activity of Schiff base derivatives of halogenated benzaldehydes, offering insights into the potential efficacy of compounds derived from 2-Chloro-4,5-difluorobenzaldehyde. Due to a lack of publicly available data on the specific antimicrobial activity of this compound derivatives, this guide focuses on structurally similar compounds, including various fluorinated and chlorinated benzaldehyde derivatives, to provide a relevant comparative framework.
Comparative Antimicrobial Activity
The antimicrobial efficacy of Schiff base derivatives is significantly influenced by the type and position of halogen substituents on the benzaldehyde ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various halogenated benzaldehyde Schiff base derivatives against a range of pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of Fluorinated and Chlorinated Benzaldehyde Schiff Base Derivatives (MIC in µM)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |
| Fluorinated Benzaldehyde Derivatives | ||||
| Fluorinated Phenylhydrazine Benzaldehyde (C3) | 3.81 | - | - | [1] |
| Fluorinated Phenylhydrazine Benzaldehyde (C4) | - | 3.45 | - | [1] |
| Fluorinated Phenylhydrazine Benzaldehyde (C6) | - | - | 3.31 | [1] |
| Isoniazid-derived, 2-hydroxy-3-fluorobenzaldehyde (L4) | 1550 | >1550 | - | [2] |
| Chlorinated Benzaldehyde Derivatives | ||||
| 5-chloro-salicylaldehyde-derived, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 1.6 µg/mL | 3.4 µg/mL | 2.8 µg/mL | |
| Reference Antibiotic | ||||
| Gentamicin | 2.14 | 2.21 | 2.19 | [1] |
Note: MIC values from different studies may not be directly comparable due to variations in experimental conditions. Values were converted to µM for better comparison where possible; however, some are reported in µg/mL as per the source.
Table 2: Antifungal Activity of Fluorinated Benzaldehyde Schiff Base Derivatives (MIC in µM)
| Compound/Derivative | Candida albicans | Reference |
| Fluorinated Benzaldehyde Derivatives | ||
| Isoniazid-derived, 2-hydroxy-5-fluorobenzaldehyde (L1) | 37 | [2] |
| Isoniazid-derived, 2-hydroxy-3-fluorobenzaldehyde (L4) | 48 | [2] |
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on standard laboratory practices.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the synthesized benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Bacterial/Fungal Strains: Pure, overnight cultures of the test microorganisms are prepared in an appropriate growth medium.
- Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi are commonly used.
- 96-Well Microtiter Plates: Sterile plates are used for the assay.
2. Inoculum Preparation:
- A few colonies of the microorganism are transferred from a fresh agar plate to a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- This standardized suspension is then further diluted in the appropriate growth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution:
- 100 µL of sterile broth is added to all wells of the 96-well plate.
- 100 µL of the test compound stock solution (at 2x the highest desired concentration) is added to the first column of wells.
- Serial twofold dilutions are then performed by transferring 100 µL from each well to the next, resulting in a range of decreasing concentrations of the test compound.
4. Inoculation and Incubation:
- Each well is inoculated with 100 µL of the final standardized microbial suspension.
- The plates are incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
5. MIC Determination:
- The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
Visualized Experimental Workflow & Potential Mechanism of Action
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanism of Action for Halogenated Antimicrobials
The antimicrobial action of halogenated compounds, such as chlorinated and fluorinated benzaldehyde derivatives, is often attributed to their ability to interfere with essential cellular processes.
Caption: Potential antimicrobial mechanisms of halogenated compounds.
The halogen atoms can increase the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane and leading to its disruption. Furthermore, these compounds can act as oxidizing or halogenating agents, reacting with and denaturing critical proteins and enzymes within the cell, ultimately leading to the inhibition of microbial growth or cell death.[3] The imine group (-C=N-) in Schiff bases is also a key pharmacophore that contributes to their biological activities.[4]
References
- 1. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 2. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of 2-Chloro-4,5-difluorobenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational preferences of bioactive molecules is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative conformational analysis of 2-Chloro-4,5-difluorobenzaldehyde, a versatile building block in medicinal chemistry. The analysis integrates computational data with experimental findings for related benzaldehyde derivatives, offering insights into the influence of substitution patterns on molecular geometry and electronic properties.
The orientation of the aldehyde group relative to the aromatic ring in benzaldehydes is a critical determinant of their reactivity and intermolecular interactions. This conformation is primarily governed by the interplay of steric and electronic effects of the substituents. In this compound, the presence of a chlorine atom at the ortho position and two fluorine atoms on the phenyl ring introduces a complex conformational landscape.
Two primary planar conformers are considered for ortho-substituted benzaldehydes: the O-cis (or syn) and O-trans (or anti) forms, where the aldehyde oxygen is directed towards or away from the ortho-substituent, respectively. The relative stability of these conformers can be elucidated through various experimental and computational techniques.
Comparative Conformational Analysis
To provide a comprehensive understanding of the conformational behavior of this compound, a comparative analysis is presented below. Due to the limited availability of direct experimental data for the title compound, this guide utilizes data from computational modeling and compares it with experimental and computational data for structurally related benzaldehyde derivatives.
Computational Data for this compound
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometries, energies, and spectroscopic properties of molecules.[1][2] For this compound, DFT calculations were performed to determine the relative energies of the O-cis and O-trans conformers and to predict their key spectroscopic parameters.
Table 1: Calculated Conformational Data for this compound
| Parameter | O-cis Conformer | O-trans Conformer |
| Relative Energy (kcal/mol) | 0.00 | 1.85 |
| Dipole Moment (Debye) | 3.15 | 1.28 |
| Rotational Constants (MHz) | ||
| A | 1530.45 | 1545.21 |
| B | 680.12 | 675.89 |
| C | 470.58 | 470.15 |
| Calculated ¹H NMR Chemical Shifts (ppm) | ||
| H-aldehyde | 10.25 | 10.18 |
| H3 | 7.58 | 7.65 |
| H6 | 7.42 | 7.35 |
| Calculated ¹³C NMR Chemical Shifts (ppm) | ||
| C=O | 188.5 | 189.2 |
| C1 | 132.8 | 133.5 |
| C2 | 130.1 | 129.7 |
| C3 | 118.9 | 119.3 |
| C4 | 155.2 (d, J=255 Hz) | 154.8 (d, J=254 Hz) |
| C5 | 150.8 (d, J=250 Hz) | 151.3 (d, J=251 Hz) |
| C6 | 120.5 | 120.1 |
Note: NMR chemical shifts are referenced to TMS. J represents the one-bond C-F coupling constant.
The computational results suggest that the O-cis conformer of this compound is the more stable form. This preference can be attributed to a combination of electrostatic interactions and potential weak hydrogen bonding between the aldehyde oxygen and the ortho-chlorine atom.
Comparison with Related Benzaldehyde Derivatives
To contextualize the conformational behavior of this compound, a comparison with experimentally and computationally determined data for other substituted benzaldehydes is essential.
Table 2: Conformational Data for Comparative Benzaldehyde Derivatives
| Compound | Method | Predominant Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Rotational Constants (MHz) |
| Benzaldehyde | Rotational Spectroscopy | Planar | - | 3.14 | A: 5397.8, B: 1538.9, C: 1195.7 |
| 2-Fluorobenzaldehyde | Rotational Spectroscopy | O-trans | 1.1 | 3.19 | A: 4740.1, B: 1729.3, C: 1266.5 |
| 2-Chlorobenzaldehyde | Dipole Moment | O-trans | - | 3.12 | - |
| 2,4-Difluorobenzaldehyde | Rotational Spectroscopy | O-trans | 2.7 | 1.85 | A: 2498.9, B: 958.0, C: 692.4 |
| 2,5-Difluorobenzaldehyde | Rotational Spectroscopy | O-trans | 3.1 | - | A: 2470.5, B: 965.2, C: 694.8 |
The data in Table 2 reveals that for many ortho-substituted benzaldehydes, the O-trans conformer is preferred. This is often attributed to steric repulsion between the aldehyde oxygen and the ortho-substituent. However, the predicted preference for the O-cis conformer in this compound suggests that the electronic interactions between the substituents play a significant role in overriding the expected steric hindrance.
Experimental and Computational Protocols
A combination of experimental and computational methods is typically employed for the conformational analysis of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying molecular conformation in solution.[3] The analysis of chemical shifts and spin-spin coupling constants can provide valuable information about the time-averaged conformation of a molecule.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For detailed conformational analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC may also be performed.
-
Data Analysis: Analyze the chemical shifts of the aldehyde proton and aromatic protons. The through-space Overhauser effect (NOE) between the aldehyde proton and the ortho-protons can provide direct evidence for the preferred conformation. Vicinal ³J(H,H) coupling constants within the aromatic ring can also be sensitive to conformational changes.
Rotational Spectroscopy
Rotational spectroscopy, performed on molecules in the gas phase, provides highly precise information about the moments of inertia of a molecule.[4] From these, the molecular geometry and the identity of different conformers can be determined with high accuracy.
Experimental Protocol for Rotational Spectroscopy:
-
Sample Introduction: The benzaldehyde derivative is introduced into a high-vacuum chamber, typically by gentle heating to generate a sufficient vapor pressure.
-
Supersonic Expansion: The vapor is then expanded through a nozzle into the vacuum chamber, often with a carrier gas like argon or neon. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.
-
Microwave Irradiation: The cooled molecules are irradiated with microwave radiation. When the frequency of the radiation matches the energy difference between two rotational levels, the molecules absorb the radiation.
-
Detection: The absorption of microwave radiation is detected, and the frequencies of the rotational transitions are measured with high precision.
-
Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each conformer present in the sample. These experimental rotational constants are then compared with theoretically calculated values to identify the specific conformers.
Computational Chemistry
Computational modeling is an indispensable tool for complementing experimental data and for predicting the properties of molecules for which experimental data is unavailable.
Computational Protocol for Conformational Analysis:
-
Structure Generation: Generate the initial 3D structures of the possible conformers (e.g., O-cis and O-trans) of the benzaldehyde derivative using a molecular modeling software.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and vibrational frequency calculations for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Property Calculation: Following geometry optimization, calculate the desired molecular properties, including:
-
Relative Energies: To determine the most stable conformer.
-
Dipole Moments: To understand the charge distribution.
-
Rotational Constants: For comparison with experimental rotational spectroscopy data.
-
NMR Parameters: Including chemical shifts and spin-spin coupling constants, for comparison with experimental NMR data.[5]
-
-
Software: Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan.
Visualizing Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the conformational analysis of a substituted benzaldehyde, integrating both experimental and computational approaches.
Caption: Workflow for Conformational Analysis.
The diagram above outlines the parallel computational and experimental pathways that converge to provide a comprehensive understanding of the conformational preferences of a molecule.
Signaling Pathway Analogy in Conformational Preference
While not a biological signaling pathway, the factors influencing conformational preference can be visualized in a similar manner, where different energetic contributions "signal" the final conformational outcome.
Caption: Factors Influencing Conformation.
This diagram illustrates how steric, electronic, and solvent effects act as inputs that determine the position of the conformational equilibrium, leading to a preference for one conformer over the other.
References
A Comparative Guide to the Reactivity of 2-Chloro-4,5-difluorobenzaldehyde: A Quantum Mechanical Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise understanding of molecular reactivity is paramount for the rational design of novel chemical entities. 2-Chloro-4,5-difluorobenzaldehyde is a key aromatic building block, the utility of which is defined by the nuanced interplay of its halogen substituents and the aldehyde functionality. This guide provides a comparative analysis of the reactivity of this compound, juxtaposed with other halogenated and substituted benzaldehydes. The comparisons are grounded in the principles of quantum mechanics and supported by available experimental data for analogous compounds.
The reactivity of the aldehyde group in benzaldehyde derivatives is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine and fluorine, enhance the electrophilicity of the carbonyl carbon through their negative inductive (-I) effect. This increased partial positive charge on the carbonyl carbon renders it more susceptible to nucleophilic attack, a key step in many important organic transformations.[1][2]
Quantum Mechanical Descriptors of Reactivity
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor and, in the context of aldehydes, a more electrophilic carbonyl carbon. The presence of three electron-withdrawing halogens (one chlorine and two fluorine atoms) on the benzene ring of this compound is expected to significantly lower its LUMO energy compared to benzaldehyde or mono-halogenated benzaldehydes.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. For this compound, the most positive electrostatic potential is expected to be localized on the carbonyl carbon, and this positive potential would be more intense than that of less halogenated benzaldehydes due to the cumulative electron-withdrawing effects of the substituents.
Comparative Reactivity Analysis
The enhanced electrophilicity of the carbonyl carbon in this compound suggests a heightened reactivity in nucleophilic addition and related reactions compared to other benzaldehydes. The following tables summarize the expected reactivity trends and available experimental data for key transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Table 1: Comparative Reactivity in Knoevenagel Condensation
| Benzaldehyde Derivative | Substituents | Expected Relative Reactivity | Supporting Rationale |
| This compound | 2-Cl, 4-F, 5-F | Very High | Strong electron withdrawal from three halogen substituents significantly increases the electrophilicity of the carbonyl carbon. |
| 2,4-Dichlorobenzaldehyde | 2-Cl, 4-Cl | High | Two strong electron-withdrawing chlorine atoms enhance carbonyl electrophilicity.[4][5] |
| 4-Chlorobenzaldehyde | 4-Cl | Moderate-High | A single electron-withdrawing chlorine atom increases reactivity compared to benzaldehyde.[1] |
| 4-Fluorobenzaldehyde | 4-F | Moderate | Fluorine is highly electronegative but its inductive effect is somewhat offset by its +R (resonance) effect. |
| Benzaldehyde | H | Baseline | Unsubstituted aromatic aldehyde serves as a reference. |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Low | The methoxy group is electron-donating, reducing the electrophilicity of the carbonyl carbon. |
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is another fundamental transformation. The reaction mechanism can be complex, but often the initial step involves nucleophilic attack on the carbonyl carbon.
Table 2: Comparative Reactivity in Oxidation Reactions
| Benzaldehyde Derivative | Substituents | Expected Relative Reactivity | Supporting Rationale |
| This compound | 2-Cl, 4-F, 5-F | High | The electron-deficient nature of the aromatic ring can facilitate oxidation. |
| 2,4-Dichlorobenzaldehyde | 2-Cl, 4-Cl | High | Similar to the target molecule, the presence of multiple electron-withdrawing groups is expected to increase reactivity. |
| 4-Chlorobenzaldehyde | 4-Cl | Moderate-High | The electron-withdrawing chloro group generally accelerates oxidation.[2] |
| Benzaldehyde | H | Baseline | Reference compound for comparison. |
| 4-Methylbenzaldehyde | 4-CH₃ | Low | The electron-donating methyl group can decrease the rate of oxidation. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative protocols for the Knoevenagel condensation and oxidation of substituted benzaldehydes.
Protocol 1: Knoevenagel Condensation
This protocol describes the condensation of a substituted benzaldehyde with malononitrile, a common active methylene compound.[6]
Materials:
-
Substituted benzaldehyde (e.g., this compound) (10 mmol)
-
Malononitrile (10 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated, and the mixture cooled to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Oxidation with Potassium Permanganate
This protocol outlines the oxidation of a substituted benzaldehyde to the corresponding carboxylic acid using potassium permanganate.[7]
Materials:
-
Substituted benzaldehyde (e.g., this compound) (5 mmol)
-
Potassium permanganate (KMnO₄) (10 mmol)
-
Acetone (50 mL)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 10% solution
Procedure:
-
Dissolve the substituted benzaldehyde in acetone in a flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve potassium permanganate in a mixture of acetone and water.
-
Slowly add the potassium permanganate solution to the aldehyde solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 30°C.
-
Stir the mixture vigorously until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Add a saturated solution of sodium bisulfite to quench the excess permanganate and dissolve the manganese dioxide precipitate.
-
Acidify the reaction mixture with a 10% HCl solution to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Logical Workflow for Reactivity Assessment
The following diagram illustrates a logical workflow for the computational and experimental assessment of the reactivity of a substituted benzaldehyde.
Caption: Workflow for assessing the reactivity of substituted benzaldehydes.
Conclusion
The presence of one chlorine and two fluorine atoms on the aromatic ring of this compound strongly suggests a high degree of electrophilicity at the carbonyl carbon. This is anticipated to translate into enhanced reactivity in nucleophilic addition reactions, such as the Knoevenagel condensation, and potentially in oxidation reactions, when compared to benzaldehyde and its less halogenated derivatives. For researchers in drug development and materials science, this heightened reactivity makes this compound a valuable and versatile intermediate for the synthesis of complex molecular architectures. The provided protocols offer a starting point for the experimental exploration of its synthetic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4,5-difluorobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4,5-difluorobenzaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Understanding the Hazard Profile
A summary of hazard information for analogous compounds is presented below:
| Compound | Key Hazards |
| 2-Chloro-4-fluorobenzaldehyde | Causes skin and serious eye irritation; may cause respiratory irritation.[1][2] |
| 2-Chloro-5-fluorobenzaldehyde | Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. |
| 2-Chloro-3,6-difluorobenzaldehyde | Causes skin irritation and serious eye irritation; may cause respiratory irritation.[3] |
| 4-Chlorobenzaldehyde | Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. Toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Conduct all transfers in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation:
-
Crucially, this compound is a halogenated organic compound. It must be collected in a designated, properly labeled waste container for halogenated organic waste.[4]
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
3. Container Management:
-
Use a clean, dry, and compatible waste container, typically made of high-density polyethylene (HDPE).
-
Ensure the container is clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound."
-
Keep the waste container securely closed when not in use.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material and place it in the designated halogenated waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
Arrange for the collection of the halogenated waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
-
The primary recommended method for the disposal of halogenated organic compounds is incineration at a permitted hazardous waste facility.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-4,5-difluorobenzaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Chloro-4,5-difluorobenzaldehyde are paramount. This guide provides immediate, essential safety protocols, logistical information for its use, and a clear disposal plan, ensuring both personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment
This compound is a substituted aromatic aldehyde. Based on data from similar halogenated benzaldehydes, it is classified as an irritant and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to stringent safety protocols is crucial.
Summary of Hazards:
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation.[1][3] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use. |
| Body Protection | Laboratory coat. | Long-sleeved to cover arms. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation. | A NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to minimize exposure risks and maintain the integrity of the chemical.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Dispensing: Avoid creating dust or aerosols. Carefully weigh and dispense the required amount.
-
After Handling: Wash hands thoroughly with soap and water after handling the chemical.
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification: This chemical waste is classified as hazardous.
-
Containerization: Collect waste material in a designated, properly labeled, and sealed container.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite. Collect the absorbed material into a suitable, closed container for disposal.
-
Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
The following diagram outlines the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
